1-(2-Bromoethoxy)-2-ethoxybenzene
Beschreibung
The exact mass of the compound 1-(2-Bromoethoxy)-2-ethoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Bromoethoxy)-2-ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)-2-ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-2-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYHGBZPUZBUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186283 | |
| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3259-03-8 | |
| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3259-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003259038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-BROMOETHOXY)-2-ETHOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMJ3274102 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-2-ethoxybenzene, a key intermediate in pharmaceutical synthesis. The document delves into its chemical and physical properties, provides detailed protocols for its synthesis via Williamson ether synthesis, and explores its reactivity, with a particular focus on its role as a precursor to the alpha-blocker Tamsulosin. Furthermore, this guide outlines analytical methodologies for its characterization, summarizes critical safety and handling information, and discusses its broader applications in organic chemistry. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.
Introduction
1-(2-Bromoethoxy)-2-ethoxybenzene (CAS Number: 3259-03-8), also known as 2-(2-Ethoxyphenoxy)ethyl bromide, is an aromatic ether that has garnered significant attention in the pharmaceutical industry. Its bifunctional nature, featuring a reactive bromoethyl group and a substituted benzene ring, makes it a versatile building block in organic synthesis. The primary and most well-documented application of this compound is as a crucial intermediate in the industrial production of Tamsulosin, a widely prescribed medication for the treatment of benign prostatic hyperplasia.[1] The purity and quality of 1-(2-Bromoethoxy)-2-ethoxybenzene are paramount, as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide aims to provide a detailed technical resource on the synthesis, properties, and applications of this important chemical intermediate.
Physicochemical Properties
1-(2-Bromoethoxy)-2-ethoxybenzene is a white to off-white crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 3259-03-8 | [3] |
| Molecular Formula | C₁₀H₁₃BrO₂ | [3] |
| Molecular Weight | 245.11 g/mol | [3] |
| Appearance | White to Almost white powder to crystal | [2] |
| Melting Point | 41.0 to 45.0 °C | [2] |
| Boiling Point | 142-145 °C @ 11 Torr | |
| Purity (GC) | >96.0% | [2] |
| IUPAC Name | 1-(2-bromoethoxy)-2-ethoxybenzene | [3] |
| Synonyms | 2-(2-Ethoxyphenoxy)ethyl Bromide, 2-(o-Ethoxyphenoxy)ethyl bromide | [3] |
Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene
The most common and industrially viable method for the synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2-ethoxyphenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.
Reaction Mechanism: Williamson Ether Synthesis
The synthesis proceeds in two main steps:
-
Deprotonation of 2-ethoxyphenol: A strong base, such as sodium hydroxide, is used to deprotonate the phenolic hydroxyl group of 2-ethoxyphenol, forming the sodium 2-ethoxyphenoxide. This step is crucial as it generates a potent nucleophile.
-
Nucleophilic Substitution (SN2): The 2-ethoxyphenoxide ion then attacks one of the primary carbons of 1,2-dibromoethane in an SN2 fashion, displacing a bromide ion and forming the desired ether linkage. The use of a large excess of 1,2-dibromoethane is common to minimize the formation of the bis-ether byproduct.
Caption: Williamson ether synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene.
Detailed Experimental Protocol
The following protocol is adapted from established industrial methods.[4][5]
Materials:
-
2-Ethoxyphenol
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Ethanol
-
Saturated Sodium Chloride Solution
-
Distilled Water
Procedure:
-
Dissolve 88g of 2-ethoxyphenol in 176ml of 1,2-dibromoethane in a reaction vessel.[5]
-
Add 10.27g of tetrabutylammonium bromide to the mixture.[5]
-
Heat the mixture to 75°C with stirring.[5]
-
Slowly add 640ml of a 10% aqueous sodium hydroxide solution dropwise over approximately 6 hours, maintaining the pH of the reaction mixture between 9 and 10.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-ethoxyphenol) is no longer detectable.[5]
-
Cool the reaction mixture to room temperature and separate the organic layer.[5]
-
Wash the organic layer with 200ml of saturated sodium chloride solution and then with 200ml of distilled water.[5]
-
Concentrate the organic layer under reduced pressure to remove the excess 1,2-dibromoethane and obtain the crude product.
-
Recrystallize the crude product from 200mL of ethanol to yield pure 1-(2-Bromoethoxy)-2-ethoxybenzene.[5] A yield of approximately 70.5% can be expected.[5]
Reactivity and Applications
The reactivity of 1-(2-Bromoethoxy)-2-ethoxybenzene is dominated by the presence of the primary alkyl bromide. This functional group is susceptible to nucleophilic substitution reactions, making it a valuable electrophile for the introduction of the 2-(2-ethoxyphenoxy)ethyl moiety into various molecules.
Reaction with Amines: Synthesis of Tamsulosin
The most prominent application of 1-(2-Bromoethoxy)-2-ethoxybenzene is in the synthesis of Tamsulosin.[1][6][7] In this reaction, the primary amine of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide acts as a nucleophile, displacing the bromide to form the final drug substance.
Caption: Synthesis of Tamsulosin from 1-(2-Bromoethoxy)-2-ethoxybenzene.
Experimental Protocol for Tamsulosin Synthesis:
The following is a representative protocol for the synthesis of Tamsulosin base.[7]
Materials:
-
(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
-
1-(2-Bromoethoxy)-2-ethoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 1-(2-bromoethoxy)-2-ethoxybenzene in DMF.
-
Add diisopropylethylamine to the reaction mixture.
-
Heat the mixture to 100°C and stir for 90 minutes.[7]
-
Cool the reaction mixture to 20°C and add ethyl acetate and water.[7]
-
Stir the mixture for 20 minutes and then allow the layers to separate.[7]
-
Separate the aqueous layer and re-extract twice with ethyl acetate.[7]
-
Combine the organic layers and wash with water.
-
The organic layer containing the Tamsulosin base can then be further processed to obtain the hydrochloride salt.
Other Potential Reactions
Given the presence of a primary alkyl bromide, 1-(2-Bromoethoxy)-2-ethoxybenzene can undergo nucleophilic substitution with a variety of other nucleophiles, including:
-
Cyanide ions: to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.[8]
-
Alkoxides and phenoxides: to form more complex ethers.
-
Thiolates: to synthesize thioethers.
-
Azide ions: to produce the corresponding alkyl azide, a precursor to amines via reduction.
These reactions open up possibilities for the use of this compound in the synthesis of a broader range of pharmaceutical and fine chemical targets.
Analytical Characterization
Ensuring the purity and structural integrity of 1-(2-Bromoethoxy)-2-ethoxybenzene is crucial for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
5.1. Chromatography
-
Gas Chromatography (GC): GC is a standard method for assessing the purity of 1-(2-Bromoethoxy)-2-ethoxybenzene, with typical specifications requiring a purity of at least 98%.[9]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for both purity assessment and for pharmacokinetic studies.[10] A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[10]
5.2. Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the two methylene groups of the ethoxy side chain, the methyl group of the ethoxy group, and the two methylene groups of the bromoethoxy side chain. The integration of these signals confirms the proton count of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbons of the ether linkages, the methyl carbon of the ethoxy group, and the carbon bearing the bromine atom.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the ether groups, the C-H stretching of the aromatic and aliphatic portions of the molecule, and the C-Br stretching.
Safety and Handling
1-(2-Bromoethoxy)-2-ethoxybenzene is classified as a hazardous substance and requires careful handling.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Acute Toxicity (Oral): May be harmful if swallowed.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[11]
Conclusion
1-(2-Bromoethoxy)-2-ethoxybenzene is a valuable and versatile intermediate in organic synthesis, with its primary importance lying in the production of the pharmaceutical Tamsulosin. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development and in industrial-scale manufacturing. The continued exploration of its reactivity with various nucleophiles may lead to its application in the synthesis of other novel compounds with potential biological activity.
References
- CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.
- CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
- Method for preparing 2-(2-ethoxyphenoxy)
- 1,2-Bis(2-broMoethoxy)benzene synthesis - ChemicalBook.
- Process for the preparation of 2-ethoxy-phenol - Technical Disclosure Commons.
- Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine - Pearson.
- 1-(2-Bromoethoxy)-2-ethoxybenzene | SIELC - SIELC Technologies.
- 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem.
- WO 2005/063702 A1 - Googleapis.com.
- WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google P
- The Purity and Quality of 1-(2-Bromoethoxy)
- 1-(2-Bromoethoxy)-2-ethoxybenzene, min 98% (GC), 100 grams - CP Lab Safety.
- 2-(2-Ethoxyphenoxy)
- SAFETY D
- amines as nucleophiles - Chemguide.
- Toxicological Profile for 1,2-Dibromoethane - Agency for Toxic Substances and Disease Registry |
- 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]
- 5. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Eureka | Patsnap [eureka.patsnap.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google Patents [patents.google.com]
- 8. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 1-(2-Bromoethoxy)-2-ethoxybenzene | SIELC Technologies [sielc.com]
- 11. 2-(2-Ethoxyphenoxy)ethyl bromide - Safety Data Sheet [chemicalbook.com]
1-(2-Bromoethoxy)-2-ethoxybenzene molecular weight and formula
Executive Summary
1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8) is a specialized alkylating agent primarily utilized in the synthesis of pharmaceutical active ingredients (APIs), most notably Tamsulosin (Flomax) . As a disubstituted benzene derivative featuring a reactive bromoethyl side chain, it serves as the electrophilic "anchor" that attaches the phenoxyethyl moiety to the amine core of the drug.
For researchers and process chemists, this molecule represents a Critical Quality Attribute (CQA) control point; its purity directly influences the yield and impurity profile of the final API.
Core Identity Matrix
| Parameter | Technical Specification |
| Chemical Name | 1-(2-Bromoethoxy)-2-ethoxybenzene |
| Common Synonyms | 2-(2-Ethoxyphenoxy)ethyl bromide; o-Ethoxyphenoxyethyl bromide |
| CAS Number | 3259-03-8 |
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.11 g/mol |
| Physical State | White to off-white crystalline solid (low melting point) |
| Melting Point | 41–45 °C |
Structural Analysis & Reactivity
The molecule is built upon a catechol (1,2-dihydroxybenzene) scaffold. Its chemical behavior is defined by two distinct ether linkages:
-
Position 1 (The Electrophile): A (2-bromoethoxy) group.[1][2][3][4][5][6][7] The terminal bromine is a good leaving group, making this carbon highly susceptible to nucleophilic attack (Sₙ2 reactions).
-
Position 2 (The Lipophile): An ethoxy group.[8][1][2][3][4][5][6][9][10][11][12] This ether linkage is chemically stable under standard alkylation conditions and serves to modulate the lipophilicity and receptor binding affinity of the final drug molecule.
Physicochemical Properties Table
| Property | Value | Context for Development |
| Exact Mass | 244.01 g/mol | Monoisotopic mass for MS calibration. |
| LogP | ~2.88 | Moderate lipophilicity; soluble in organic solvents (DCM, EtOAc). |
| Boiling Point | 142–144 °C (4 mmHg) | High boiling point requires vacuum distillation for purification if liquid. |
| Storage | 2–8 °C or -20 °C | Heat sensitive; prone to hydrolysis or degradation over time. |
Synthetic Utility: The Tamsulosin Pathway
The primary utility of 1-(2-Bromoethoxy)-2-ethoxybenzene is its role as the key intermediate in the manufacturing of Tamsulosin, a selective α1A receptor antagonist used to treat benign prostatic hyperplasia (BPH).[6]
Mechanism of Action (Chemical)
The synthesis involves a convergent coupling reaction. The 1-(2-Bromoethoxy)-2-ethoxybenzene acts as the electrophile , reacting with the primary amine of the sulfonamide fragment.
Experimental Workflow: Tamsulosin Coupling
-
Reagents: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (Nucleophile) + 1-(2-Bromoethoxy)-2-ethoxybenzene (Electrophile).
-
Conditions: Polar aprotic solvent (DMF or DMAc), Base (Diisopropylethylamine or K₂CO₃), Heat (60–80 °C).
-
Mechanism: Sₙ2 Nucleophilic Substitution. The amine nitrogen attacks the carbon bearing the bromine, displacing the bromide ion.
Visualization: Tamsulosin Synthesis Pathway
The following diagram illustrates the convergent synthesis where our topic molecule (Node B) is coupled with the amine core (Node A).
Figure 1: Convergent synthesis of Tamsulosin showing the alkylation of the amine core by 1-(2-Bromoethoxy)-2-ethoxybenzene.[1][2][3][6]
Production of the Intermediate
For process chemists needing to synthesize the intermediate itself (rather than purchasing it), the standard route starts from Catechol or 2-Ethoxyphenol .
Protocol: Synthesis from 2-Ethoxyphenol
Rationale: Starting from 2-ethoxyphenol (Guethol) is more selective than starting from catechol, reducing the risk of bis-alkylation (formation of 1,2-bis(2-bromoethoxy)benzene).
-
Reagent: 1,2-Dibromoethane (Excess).
-
Base: Potassium Carbonate (K₂CO₃) or NaOH.
-
Solvent: Acetonitrile or Acetone (Reflux).
-
Purification: The crude product is often an oil that crystallizes upon cooling. Recrystallization from ethanol is the standard purification method to remove unreacted phenols.
Figure 2: Synthetic route from Catechol to the target intermediate, highlighting the critical mono-ethylation step.[6][13]
Analytical Characterization & Quality Control
To ensure the integrity of this intermediate before use in GMP manufacturing, the following analytical markers should be verified.
HPLC Method (Reverse Phase)[6]
-
Column: C18 or Phenyl-Hexyl (e.g., Newcrom R1).
-
Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄ or Formic acid).
-
Detection: UV @ 220 nm or 275 nm.
-
Retention: The bromo-ether is relatively non-polar and will elute later than the phenolic starting materials.
NMR Interpretation (¹H NMR in CDCl₃)
-
δ 6.9–7.0 ppm (4H, m): Aromatic protons (Catechol ring).
-
δ 4.35 ppm (2H, t): -O-CH₂ -CH₂-Br (Methylene adjacent to oxygen).
-
δ 4.10 ppm (2H, q): -O-CH₂ -CH₃ (Ethoxy methylene).
-
δ 3.65 ppm (2H, t): -O-CH₂-CH₂ -Br (Methylene adjacent to bromine).
-
δ 1.45 ppm (3H, t): -O-CH₂-CH₃ (Methyl group).
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Code | Description | Handling Protocol |
| H302 | Harmful if swallowed.[1] | Do not eat/drink in lab. Wash hands thoroughly. |
| H315 | Causes skin irritation.[8][1] | Wear nitrile gloves and lab coat. |
| H319 | Causes serious eye irritation.[1] | Wear safety goggles. |
| H335 | May cause respiratory irritation.[1] | Critical: Handle only in a fume hood. Alkyl bromides can be potent respiratory irritants. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7010183, 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link][1]
- Google Patents.Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide (CN103664538A).
-
SIELC Technologies. HPLC Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-(2-bromoethoxy)-2-ethoxybenzene.[1] Retrieved from [Link]
Sources
- 1. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. scbt.com [scbt.com]
- 5. 1-(2-Bromoethoxy)-2-ethoxybenzene | SIELC Technologies [sielc.com]
- 6. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 2-(2-Ethoxyphenoxy)Ethylbromide - High Purity Pharmaceutical Intermediate at Best Price [somu-group.com]
- 10. biosynth.com [biosynth.com]
- 11. tdcommons.org [tdcommons.org]
- 12. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]
- 13. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
physical properties of 1-(2-Bromoethoxy)-2-ethoxybenzene
Common Name: 2-(2-Ethoxyphenoxy)ethyl bromide CAS Registry Number: 3259-03-8 Role: Key Intermediate & Critical Process Impurity (Tamsulosin Synthesis)[1][2]
Executive Summary
1-(2-Bromoethoxy)-2-ethoxybenzene is a specialized alkylating agent primarily utilized in the pharmaceutical industry.[1][2] Within drug development, it serves a dual role: it is the primary electrophile used to introduce the o-ethoxyphenoxyethyl moiety in the synthesis of Tamsulosin (a selective
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and handling protocols, designed for process chemists and analytical scientists optimizing yield and purity profiles.[1][2]
Chemical Identity & Structural Analysis
The molecule features a catechol core etherified at both hydroxyl positions—one with an ethyl group and the other with a bromoethyl group.[1][2] This asymmetry creates a distinct polarity profile compared to the symmetric bis(bromoethoxy) analogs.[1][2]
| Attribute | Detail |
| IUPAC Name | 1-(2-Bromoethoxy)-2-ethoxybenzene |
| Synonyms | 2-(2-Ethoxyphenoxy)ethyl bromide; Tamsulosin Impurity I |
| Molecular Formula | |
| Molecular Weight | 245.11 g/mol |
| SMILES | CCOC1=CC=CC=C1OCCBr |
| InChI Key | IOYHGBZPUZBUTJ-UHFFFAOYSA-N |
Physical & Thermodynamic Properties
Accurate physical property data is essential for designing reaction parameters (solvent selection, temperature) and purification strategies (crystallization, distillation).[1][2]
Table 1: Physicochemical Specifications
| Property | Value | Condition/Note |
| Physical State | Solid (Low-melting) | Often appears as a white to off-white crystalline powder or solidified melt.[1][2] |
| Melting Point | 41.0 – 45.0 °C | Sharp melting range indicates high purity; broadens significantly with impurities.[1][2] |
| Boiling Point | 142 – 145 °C | @ 11 Torr (Vacuum distillation recommended to avoid decomposition).[1][2] |
| Boiling Point (Pred.) | ~286.9 °C | @ 760 mmHg (Theoretical; likely decomposes before reaching).[1][2] |
| Density | 1.334 g/cm³ | Predicted @ 20 °C. |
| Flash Point | 119.2 °C | Requires standard flammability precautions.[1][2] |
| LogP | 2.88 | Moderately lipophilic; soluble in DCM, Ethyl Acetate, Toluene.[1][2] |
| Solubility | Insoluble | Water.[1][2] |
Process Insight: Due to its low melting point (~43°C), this compound may liquefy during shipping or storage in warm climates.[1][2] It is best handled as a liquid melt in large-scale reactors or recrystallized from non-polar solvents (e.g., hexane/ether) for analytical standards.[1][2]
Spectroscopic Characterization
For identity verification and impurity tracking, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
The structure is confirmed by the asymmetry of the ether chains.[1][2]
-
-NMR (CDCl
, 400 MHz):
Mass Spectrometry (MS)[1][2][3]
-
Parent Ion: m/z 244/246 (1:1 ratio due to
and isotopes).[1][2] -
Fragmentation: Loss of the bromoethyl group or ethoxy group is common.[1][2]
Synthesis & Impurity Logic
Understanding the synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene is critical for controlling the "impurity of the impurity."[1][2] The standard route involves the alkylation of 2-ethoxyphenol (Guethol).[1][2]
Reaction Workflow
The synthesis is a nucleophilic substitution (
Figure 1: Synthesis pathway highlighting the critical risk of over-alkylation.
Critical Process Parameters (CPPs)
-
Stoichiometry: A large excess of 1,2-dibromoethane (3-5 equivalents) is required to prevent the product from reacting with another molecule of Guethol, which would form the dimer impurity (1,2-bis(2-ethoxyphenoxy)ethane).[1][2]
-
Temperature: Reflux conditions facilitate the substitution but must be controlled to minimize elimination reactions (formation of vinyl ethers).[1][2]
Applications in Drug Development
The primary utility of this compound is as a building block for Tamsulosin Hydrochloride .[1][2]
Tamsulosin Synthesis Pathway
The bromide acts as the electrophile to attach the "tail" of the Tamsulosin molecule to the chiral amine core.[1][2]
Figure 2: Role of 1-(2-Bromoethoxy)-2-ethoxybenzene in Tamsulosin manufacturing.[1][2]
Regulatory Note (Impurity Profiling)
In the final API (Tamsulosin HCl), unreacted 1-(2-Bromoethoxy)-2-ethoxybenzene is classified as Impurity I by the European Pharmacopoeia (EP).[1][2]
-
Limit: Typically controlled to < 0.15% (ICH Q3A guidelines).
-
Detection: HPLC (UV detection at 225 nm or 280 nm).
-
Genotoxicity: As an alkylating halide, it carries a structural alert for genotoxicity (PGI), often requiring tighter limits (ppm level) unless Ames negative data is provided.[1][2]
Handling, Stability & Safety
Signal Word: WARNING
| Hazard Class | H-Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Storage Protocol:
-
Temperature: Store at 2-8 °C (Refrigerate). While stable at room temperature, cooler storage prevents slow hydrolysis or discoloration over time.[1][2]
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the alkyl bromide to the alcohol.[1][2]
-
Light: Protect from light to prevent radical degradation of the C-Br bond.[1][2]
References
-
TCI Chemicals. Product Specification: 1-(2-Bromoethoxy)-2-ethoxybenzene (B3191).[1][2] Retrieved from [1]
-
PubChem. Compound Summary: 1-(2-Bromoethoxy)-2-ethoxybenzene (CID 7010183).[1][2][3] National Library of Medicine.[1][2] Retrieved from [1][2]
-
GuideChem. 2-(2-Ethoxyphenoxy)ethyl bromide Properties & Safety. Retrieved from [1][2]
-
European Pharmacopoeia (Ph.[1][2] Eur.). Tamsulosin Hydrochloride Monograph: Impurity I.[1][2][4][5] (Reference for regulatory context).
-
ChemicalBook. 1-(2-Bromoethoxy)-2-ethoxybenzene MSDS and Synthesis. Retrieved from [1][2]
Sources
- 1. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
1-(2-Bromoethoxy)-2-ethoxybenzene chemical structure and functional groups
CAS No: 3259-03-8 | Molecular Formula: C₁₀H₁₃BrO₂ | Molecular Weight: 245.11 g/mol [1]
Executive Summary
1-(2-Bromoethoxy)-2-ethoxybenzene (also known as 2-(2-ethoxyphenoxy)ethyl bromide) is a specialized alkylating agent derived from catechol.[1] It serves as a critical "Janus" intermediate in medicinal chemistry: one face of the molecule presents a stable, lipophilic ethoxy shield, while the other presents a highly reactive alkyl bromide "warhead" primed for nucleophilic substitution.[1] Its primary industrial application is as the key electrophilic fragment in the synthesis of Tamsulosin (Flomax) , an α1a-adrenergic receptor antagonist used to treat Benign Prostatic Hyperplasia (BPH).[1]
Part 1: Structural Anatomy & Physicochemical Profile[1]
Functional Group Analysis
The molecule is a catechol diether derivative.[1] Its reactivity profile is dictated by the electronic interplay between the electron-rich aromatic ring and the pendant alkyl chains.[1]
| Functional Group | Chemical Nature | Reactivity & Role |
| Primary Alkyl Bromide | Electrophile ( | High Reactivity. The terminal bromine is a good leaving group, making this carbon highly susceptible to |
| Ethoxy Group | Electron Donating Group (EDG) | Stability. Located at the ortho position, this group increases lipophilicity (LogP ~2.[1]8) and activates the benzene ring via resonance (+M effect).[1] |
| Ether Linkage (Ar-O-R) | Linker | Conformational Bias. The two oxygen atoms at the 1,2-position induce a specific torsional angle due to the "Gauche effect" and repulsion between lone pairs, influencing how the molecule binds in receptor pockets.[1] |
| Benzene Ring | Aromatic Scaffold | Electronic Core. Activated by two oxygen atoms, the ring is electron-rich, making it susceptible to electrophilic aromatic substitution (though this is rarely the desired reaction path in drug synthesis). |
Physicochemical Properties Table
Data aggregated from crystallographic and chromatographic standards.[1]
| Property | Value | Implication for Handling |
| Physical State | White to off-white crystalline solid | Easy to weigh/dispense compared to oils.[1] |
| Melting Point | 41.0 – 45.0 °C | Critical: Low melting point means it can melt during exothermic reactions or vigorous milling.[1] Store < 15°C. |
| Boiling Point | ~140-145 °C (at 2 mmHg) | High boiling point allows for high-temperature reflux without loss of material.[1] |
| Solubility | Soluble in MeOH, EtOAc, DCM; Insoluble in Water | Requires organic solvents for reaction; aqueous workup is effective for salt removal.[1] |
Part 2: Synthetic Pathways & Process Chemistry[1]
Synthesis from 2-Ethoxyphenol (Guethol)
The standard industrial route involves the Williamson ether synthesis.[1] A critical process control point is preventing the formation of the dimer impurity (1,2-bis(2-ethoxyphenoxy)ethane), which occurs if the product reacts with another equivalent of the starting phenol.[1]
Reaction Logic:
-
Deprotonation: A mild base (K₂CO₃) deprotonates the phenol.[1] Stronger bases (NaOH) can be used but may increase hydrolysis byproducts.[1]
-
Substitution: The phenoxide ion attacks 1,2-dibromoethane.[1]
-
Selectivity Control: To prevent the phenoxide from attacking the product (leading to a dimer), 1,2-dibromoethane is used in large excess (3-5 equivalents) .[1]
Experimental Protocol (Validated Scale: 100g)
-
Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and temperature probe.
-
Reagents: Charge 2-Ethoxyphenol (1.0 eq) , 1,2-Dibromoethane (4.0 eq) , and Acetonitrile (5 vol) .
-
Base Addition: Add Potassium Carbonate (1.5 eq) . Note: Anhydrous K₂CO₃ is preferred to minimize hydrolysis.
-
Reflux: Heat to 80°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting phenol (Rf ~0.[1]6) should disappear; product appears at Rf ~0.4.
-
Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate to remove solvent and excess dibromoethane (distill recovery possible).[1]
-
Purification: The residue often solidifies.[1] Recrystallize from Ethanol/Hexane to remove trace dimer impurities.[1]
Reaction Pathway Diagram
The following diagram illustrates the synthesis and the critical divergence point for impurity formation.
Caption: Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene via Williamson ether synthesis, highlighting the competitive dimerization pathway.
Part 3: Reactivity & Applications in Drug Design[1]
The Tamsulosin Connection
This compound is the "lipophilic tail" donor for Tamsulosin.[1] The reaction involves the displacement of the bromine atom by a primary amine.[1]
-
Mechanism:
Nucleophilic Substitution.[1] -
Chirality: The reaction does not affect the chiral center of the amine partner, preserving stereochemistry.
-
Conditions: Typically performed in methanol or ethanol with a mild base.[1] Interestingly, patents suggest that using an excess of the bromide (1.5 - 2.0 eq) drives the reaction to completion without needing strong bases that might racemize the amine.[1]
Tamsulosin Synthesis Workflow
Caption: Convergent synthesis of Tamsulosin utilizing 1-(2-Bromoethoxy)-2-ethoxybenzene as the key alkylating fragment.[1]
Part 4: Analytical Characterization
To validate the identity of the synthesized or purchased material, use the following spectroscopic fingerprints.
Proton NMR (¹H-NMR)
Solvent: CDCl₃, 300 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 6.85 - 7.00 | Multiplet | 4H | Ar-H | Aromatic protons (catechol ring).[1] |
| 4.35 | Triplet ( | 2H | -O-CH ₂-CH₂-Br | Methylene adjacent to oxygen (deshielded).[1] |
| 4.10 | Quartet | 2H | -O-CH ₂-CH₃ | Methylene of the ethoxy group.[1] |
| 3.65 | Triplet ( | 2H | -O-CH₂-CH ₂-Br | Methylene adjacent to bromine.[1] |
| 1.45 | Triplet | 3H | -O-CH₂-CH ₃ | Methyl of the ethoxy group.[1] |
HPLC Purity Profiling[1]
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm).[1]
-
Mobile Phase: Acetonitrile : Water (60:[1]40) with 0.1% Phosphoric Acid.[1]
-
Detection: UV at 220 nm and 275 nm (absorption of the catechol ether).[1]
-
Retention Time: The bromide is relatively non-polar; expect elution after the starting phenol but before the dimer impurity.[1]
References
-
PubChem. (2025).[1] Compound Summary: 1-(2-Bromoethoxy)-2-ethoxybenzene (CID 7010183).[1] National Library of Medicine.[1] [Link][1]
-
European Patent Office. (2005).[1] Process for the production of tamsulosin (WO 2005/063702 A1).[1] Google Patents.[1][2]
Sources
nucleophilic substitution reactions involving 1-(2-Bromoethoxy)-2-ethoxybenzene
An In-Depth Technical Guide to Nucleophilic Substitution Reactions Involving 1-(2-Bromoethoxy)-2-ethoxybenzene
This guide provides a comprehensive technical overview of nucleophilic substitution reactions centered on the versatile reagent, 1-(2-Bromoethoxy)-2-ethoxybenzene. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical applications, and field-proven protocols associated with this important synthetic intermediate.
Introduction: The Strategic Importance of 1-(2-Bromoethoxy)-2-ethoxybenzene
1-(2-Bromoethoxy)-2-ethoxybenzene (CAS No. 3259-03-8) is an aromatic compound distinguished by a bromoethoxy substituent, rendering it a highly valuable electrophile for constructing complex molecular architectures.[1][2] Its utility is most prominently demonstrated in the synthesis of pharmaceuticals, where the 2-(2-ethoxyphenoxy)ethyl moiety is a key structural motif. A prime example is its role as a critical precursor in the industrial synthesis of Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[3]
The reactivity of this compound is dominated by the primary alkyl bromide, a feature that dictates its preferred reaction pathways and makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. Understanding the principles that govern these reactions is paramount to leveraging this reagent's full synthetic potential.
Table 1: Physicochemical Properties of 1-(2-Bromoethoxy)-2-ethoxybenzene
| Property | Value | Source(s) |
| CAS Number | 3259-03-8 | [2][4] |
| Molecular Formula | C₁₀H₁₃BrO₂ | [2][4] |
| Molecular Weight | 245.11 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 41.0 to 45.0 °C | |
| Boiling Point | 142-145 °C at 11 Torr | [4] |
| IUPAC Name | 1-(2-bromoethoxy)-2-ethoxybenzene | [2] |
| Synonyms | 2-(2-Ethoxyphenoxy)ethyl Bromide, 2-(o-Ethoxyphenoxy)ethyl bromide | [1][4] |
Mechanistic Foundations: Why SN2 Dominates
Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group (in this case, bromide) by an electron-rich nucleophile.[5][6] The reaction's outcome and mechanism are dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.[7][8][9]
For 1-(2-Bromoethoxy)-2-ethoxybenzene, the electrophilic carbon atom is a primary carbon (1°). This structural feature presents minimal steric hindrance, creating an ideal scenario for the SN2 pathway.[10][11]
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[12][13] This backside attack leads to an inversion of stereochemistry at the carbon center and a transition state where both the nucleophile and the leaving group are partially bonded to the carbon.[6][10] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile (bimolecular).[7][14] In contrast, the SN1 pathway, which involves a carbocation intermediate, is highly disfavored for primary alkyl halides due to the instability of primary carbocations.[5][10]
Caption: General SN2 mechanism favored by 1-(2-Bromoethoxy)-2-ethoxybenzene.
Core Applications: A Survey of Nucleophilic Displacements
The versatility of 1-(2-Bromoethoxy)-2-ethoxybenzene is best illustrated by its reactions with a range of nucleophiles.
Reactions with N-Nucleophiles: Synthesis of Amines
The reaction with primary or secondary amines is a robust method for forging carbon-nitrogen bonds. This reaction is fundamental to the synthesis of many biologically active molecules.
Field Insight: The synthesis of Tamsulosin provides an authoritative case study. In this process, R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide acts as the nitrogen nucleophile, displacing the bromide from 1-(2-Bromoethoxy)-2-ethoxybenzene.[3] Interestingly, this reaction can be driven to completion using a molar excess of the bromo-reagent, which serves to shift the equilibrium toward the product without the need for an external base.[3] This self-validating system simplifies the process and minimizes side reactions.
Protocol: General Synthesis of a Secondary Amine
-
Setup: To a solution of a primary amine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Addition: Add 1-(2-Bromoethoxy)-2-ethoxybenzene (1.0-1.2 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel.
Reactions with O-Nucleophiles: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers, proceeding via an SN2 mechanism.[12][15] In this context, an alcohol or a phenol is first deprotonated with a base to form a more potent alkoxide or phenoxide nucleophile, which then attacks 1-(2-Bromoethoxy)-2-ethoxybenzene.
Expert Causality: The choice of base is critical. For phenols, which are relatively acidic, a moderate base like potassium carbonate is sufficient.[16] For less acidic aliphatic alcohols, a stronger base such as sodium hydride (NaH) is required to generate the alkoxide quantitatively. The reaction must be conducted in an anhydrous, polar aprotic solvent (e.g., THF, DMF) to prevent quenching the strong base and to facilitate the SN2 reaction.
Protocol: Synthesis of an Aryl Ether
-
Deprotonation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 eq.) in anhydrous DMF. Add potassium carbonate (2.0 eq.) and stir the mixture at room temperature for 30 minutes.
-
Addition: Add a solution of 1-(2-Bromoethoxy)-2-ethoxybenzene (1.1 eq.) in DMF dropwise.
-
Reaction: Heat the reaction to 70 °C and stir for 6-18 hours, monitoring by TLC.
-
Quenching & Extraction: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting ether via flash chromatography.
Reactions with S-Nucleophiles: Formation of Thioethers
Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form.[17] Their reactions with 1-(2-Bromoethoxy)-2-ethoxybenzene proceed rapidly and efficiently to form thioethers (sulfides).
Trustworthiness by Design: The high nucleophilicity of sulfur often allows these reactions to proceed under milder conditions (e.g., room temperature) than their oxygen-based counterparts.[18] The reaction is typically clean, with high yields, making it a trustworthy and reproducible transformation. The oxidation of thiols to disulfides is a potential side reaction, so performing the reaction under an inert atmosphere is good practice.[19][20]
Protocol: Synthesis of a Thioether
-
Setup: Dissolve the thiol (1.0 eq.) in ethanol or DMF. Add a base such as potassium carbonate (1.5 eq.) or sodium hydroxide (1.1 eq.) and stir for 15-20 minutes.
-
Addition: Add 1-(2-Bromoethoxy)-2-ethoxybenzene (1.05 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-8 hours. Monitor for completion by TLC.
-
Work-up: Remove the solvent in vacuo. Add water to the residue and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The crude thioether can be purified by column chromatography if necessary.
Experimental Workflow and Validation
A successful synthesis relies on a well-designed workflow that ensures both high conversion and product purity. The following diagram illustrates a typical workflow for the reactions described.
Caption: A self-validating workflow for nucleophilic substitution reactions.
Conclusion: A Versatile Building Block for Modern Synthesis
1-(2-Bromoethoxy)-2-ethoxybenzene has firmly established itself as a valuable building block in organic and medicinal chemistry. Its predisposition for undergoing SN2 reactions with a wide array of nucleophiles provides a reliable and efficient route to diverse molecular scaffolds. The insights and protocols detailed in this guide underscore the importance of understanding fundamental reaction mechanisms to design robust, reproducible, and scalable synthetic procedures. For professionals in drug discovery, mastering the application of such reagents is essential for the rapid and effective development of new chemical entities.[21][22][23]
References
-
Reactions of Phenols . Chemistry LibreTexts. [Link]
-
SN1 and SN2 Reaction of Haloalkanes . BYJU'S. [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
What is nucleophilic substitution? . Chemguide. [Link]
-
1-(2-Bromoethoxy)-2-ethoxybenzene . PubChem. [Link]
-
1-(2-Bromoethoxy)-2-ethoxybenzene . CAS Common Chemistry. [Link]
- Process for the preparation of tamsulosin hydrochloride.
-
Nucleophilic Substitution Reactions - Haloalkanes . CK-12 Foundation. [Link]
-
Comparing The SN1 vs Sn2 Reactions . Master Organic Chemistry. [Link]
-
Redox Reactions of Thiols and Disulfides . Chemistry LibreTexts. [Link]
-
Experiment: Williamson Ether Synthesis of Ethoxybenzene . Science Learning Center. [Link]
-
Factors affecting rate of nucleophilic substitution reactions . Organic Chemistry 1: An open textbook. [Link]
-
Procedure of reaction 1,2 Dibromoethane with primary amine . ResearchGate. [Link]
-
Nucleophilic Substitution of Haloalkanes . Save My Exams. [Link]
-
Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone . PMC. [Link]
-
Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases . MDPI. [Link]
-
Williamson ether synthesis of ethoxybenzene from iodoethane and phenol . ResearchGate. [Link]
-
Introduction to Nucleophilic Substitution and Elimination Reactions . ResearchGate. [Link]
-
Factors Affecting SN1 and SN2 . Aakash Institute. [Link]
-
Oxidation Reactions of Thiols . YouTube. [Link]
-
Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases . National Library of Medicine. [Link]
-
The Williamson Ether Synthesis . Chemistry LibreTexts. [Link]
-
Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution . University of California, Irvine. [Link]
-
1-(2-bromoethoxy)-2-ethoxy Benzene . Tradeindia. [Link]
-
Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis . Organic Chemistry Portal. [Link]
-
How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway? . Chemistry Stack Exchange. [Link]
-
Amine Reactivity . Michigan State University Chemistry. [Link]
-
Reactivity of Thiols and Thiolates . YouTube. [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism . The Organic Chemistry Tutor. [Link]
-
Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases . National Library of Medicine. [Link]
-
Oxidation of Phenols: Quinones . OpenStax. [Link]
-
Mechanism for the bromination of ethoxybenzene . Pearson. [Link]
-
On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide . PubMed. [Link]
-
Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH . YouTube. [Link]
Sources
- 1. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]
- 2. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. byjus.com [byjus.com]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. aakash.ac.in [aakash.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(2-Bromoethoxy)-2-ethoxybenzene
For Immediate Release
[CITY, STATE] – [Date] – As a pivotal intermediate in the synthesis of pharmaceuticals like Tamsulosin hydrochloride, 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS No. 3259-03-8) is a compound of significant interest to the research and drug development community.[1] This guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical safety and handling precautions necessary to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document synthesizes technical data from authoritative safety documents to offer field-proven insights into the safe utilization of this versatile organic compound.[2]
Understanding the Hazard Profile
1-(2-Bromoethoxy)-2-ethoxybenzene is classified as a hazardous substance, primarily causing skin and serious eye irritation.[3][4][5] The GHS classification identifies it as Skin Irritation Category 2 and Eye Irritation Category 2/2A.[3][4][6] Inhalation of dust or vapors may also cause respiratory irritation.[6][7][8] While comprehensive toxicological data is not widely available, the primary hazards necessitate stringent adherence to safety protocols.
Hazard Identification Summary:
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4][6] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[3][4][6] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[6][7][8] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The causality behind implementing robust safety measures lies in minimizing all potential routes of exposure—dermal, ocular, and inhalation. A self-validating system of controls is paramount.
Engineering Controls: The First Line of Defense
Your primary barrier against exposure is a well-designed laboratory environment.
-
Ventilation: All work with 1-(2-Bromoethoxy)-2-ethoxybenzene should be conducted in a well-ventilated area.[6][7][9][10] A local exhaust ventilation system, such as a chemical fume hood, is essential to keep airborne concentrations low and prevent the dispersion of dust.[3][4]
-
Emergency Equipment: Facilities must be equipped with readily accessible eyewash stations and safety showers.[4][7][10] Proximity of this equipment to the workstation is critical for immediate response in case of an accidental exposure.
Personal Protective Equipment (PPE): The Essential Last Barrier
PPE is not a substitute for robust engineering controls but is a critical final layer of protection.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][11]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[10] Regularly inspect gloves for any signs of degradation or puncture before use.
-
Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin contact.[10] For tasks with a higher risk of splashing, consider additional protection like an apron.
-
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
Caption: A diagram illustrating the hierarchy of controls, from engineering solutions to personal protective equipment.
Handling and Storage: Maintaining Chemical Integrity and Safety
Proper handling and storage protocols are crucial to prevent accidents and maintain the quality of 1-(2-Bromoethoxy)-2-ethoxybenzene.
Safe Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned and engineering controls are functioning correctly. Wash hands thoroughly before and after use.[3][12]
-
Dispensing: Avoid creating dust when handling the solid form.[3][4][5]
-
Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[5][6][9] Avoid breathing dust, vapor, mist, or gas.[7][9][10]
-
Hygiene: Do not eat, drink, or smoke when using this product.[7][12]
-
Post-Handling: Wash face, hands, and any exposed skin thoroughly after handling.[6][7][8] Remove and wash contaminated clothing before reuse.[3][12]
Storage Requirements
Store 1-(2-Bromoethoxy)-2-ethoxybenzene in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][10][13] Keep it away from incompatible materials such as strong oxidizing agents.[7][8][10]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 3259-03-8[1][3][14][15][16][17] |
| Molecular Formula | C10H13BrO2[1][14][16][17][18] |
| Molecular Weight | 245.11 g/mol [1][18] |
| Appearance | White to cream solid/powder/crystal[1][5][16] |
| Melting Point | 41-45 °C[1][16][19] |
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][5][6][7][10]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3][4][5][6][7][10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[3][4][5][6][7][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Get medical aid.[7][10]
Accidental Release Measures
-
Evacuate: Evacuate unnecessary personnel from the area.[9]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[10]
-
Prevention: Prevent the product from entering drains or waterways.[3][4][12]
-
Cleanup: After cleanup, wash the spill area thoroughly.
Caption: A flowchart outlining the key steps for responding to spills and personnel exposures.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[6][7][8] Entrust disposal to a licensed waste disposal company.[3] Do not empty into drains.[5]
Conclusion
1-(2-Bromoethoxy)-2-ethoxybenzene is a valuable chemical intermediate, and its safe handling is paramount for both personnel safety and the successful outcome of research and development endeavors. By implementing a multi-layered safety approach that includes robust engineering controls, appropriate personal protective equipment, and strict adherence to handling and emergency protocols, researchers can confidently and safely work with this compound.
References
- PPG. (2025). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Bromobutoxy)-2-methylbenzene.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(2-Ethoxyphenoxy)ethyl bromide.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(2-Bromoethoxy)-3-nitrobenzene.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-2-ethylbenzene.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Purity and Quality of 1-(2-Bromoethoxy)-2-ethoxybenzene from China.
- Manasa Life Sciences. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.
- CP Lab Safety. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene, min 98% (GC), 100 grams.
- CymitQuimica. (n.d.). CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene.
- SIELC Technologies. (2018). 1-(2-Bromoethoxy)-2-ethoxybenzene.
- TCI Chemicals. (2025). SAFETY DATA SHEET - B3191: 1-(2-Bromoethoxy)-2-ethoxybenzene.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 1-(2-Bromoethoxy)-2-ethoxybenzene.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.
- CymitQuimica. (2024). Safety Data Sheet.
- ECHEMI. (n.d.). ((2-Bromoethoxy)methyl)benzene SDS, 1462-37-9 Safety Data Sheets.
- PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethylbenzene.
- Fluorochem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(2-Bromoethoxy)-4-nitrobenzene.
- CAS Common Chemistry. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-(2-Bromoethoxy)-2-ethoxybenzene | Manasa Life Sciences [manasalifesciences.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. calpaclab.com [calpaclab.com]
- 15. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]
- 16. 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. CAS Common Chemistry [commonchemistry.cas.org]
- 18. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fluorochem.co.uk [fluorochem.co.uk]
A Senior Application Scientist's Technical Guide to 1-(2-Bromoethoxy)-2-ethoxybenzene for Pharmaceutical Development
Introduction: The Strategic Importance of a Key Intermediate
In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, purity, and ultimately, the therapeutic efficacy of the final Active Pharmaceutical Ingredient (API). 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS No. 3259-03-8) stands out as a quintessential example of a strategic building block, primarily recognized for its role as a key intermediate in the synthesis of Tamsulosin.[1] Tamsulosin is a widely prescribed α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia. The structural integrity and purity of 1-(2-Bromoethoxy)-2-ethoxybenzene are therefore paramount, as they directly influence the quality and safety of the resulting API.[1]
This guide provides an in-depth technical overview of 1-(2-Bromoethoxy)-2-ethoxybenzene, tailored for researchers, chemists, and drug development professionals. We will explore its synthesis and purification from a first-principles perspective, detail robust methods for its characterization, discuss its critical application in pharmaceutical manufacturing, and provide guidance on sourcing this vital compound.
Physicochemical Properties and Safe Handling
1-(2-Bromoethoxy)-2-ethoxybenzene is an aromatic organic compound featuring ethoxy and bromoethoxy functional groups.[2] Understanding its properties is fundamental to its effective use and safe handling in a laboratory or manufacturing setting.
| Property | Value | Source(s) |
| CAS Number | 3259-03-8 | [3] |
| Molecular Formula | C₁₀H₁₃BrO₂ | [3] |
| Molecular Weight | 245.11 g/mol | [3] |
| Appearance | White to off-white solid/crystals | [1] |
| Melting Point | 41-45 °C | [1] |
| IUPAC Name | 1-(2-bromoethoxy)-2-ethoxybenzene | [3] |
| Common Synonyms | 2-(2-Ethoxyphenoxy)ethyl Bromide | [3] |
Safety Profile: This compound must be handled with appropriate care, adhering to established laboratory safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]
-
Potential Hazards: May cause respiratory irritation and may be harmful if swallowed.[3]
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
Spill Management: In case of a spill, prevent dust dispersion. Collect the material mechanically and place it in a suitable container for disposal.[4]
Synthesis and Purification: A Practical Approach
The synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene is a classic example of the Williamson ether synthesis , a robust and widely used method for forming ethers. This reaction proceeds via an Sɴ2 mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to attack an alkyl halide, displacing the halide leaving group.[5]
The industrial preparation typically involves a two-step process starting from catechol.[6] First, catechol undergoes selective mono-ethylation to produce the precursor, 2-ethoxyphenol. Subsequently, 2-ethoxyphenol is reacted with an excess of 1,2-dibromoethane under basic conditions to yield the target molecule.
Diagram: Two-step synthesis pathway.
Experimental Protocol: Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene
This protocol is adapted from established industrial methods.[6]
-
Preparation of the Phenoxide:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2-ethoxyphenol (1.0 eq) in a suitable solvent such as toluene or acetonitrile.
-
Add a stoichiometric amount of a strong base, such as sodium hydroxide (1.0-1.2 eq) or potassium carbonate, to the solution.
-
Stir the mixture at room temperature until the deprotonation is complete, forming the sodium or potassium 2-ethoxyphenoxide salt.
-
-
Etherification Reaction:
-
Add an excess of 1,2-dibromoethane (2.0-3.0 eq) to the reaction mixture. Using an excess of the dihalide is crucial to minimize the formation of the bis-ether byproduct.
-
Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for several hours until TLC or HPLC analysis indicates the consumption of the starting 2-ethoxyphenol.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salt byproduct (e.g., NaBr).
-
Wash the filtrate with water and then with a saturated brine solution to remove any remaining base and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification Protocol: Recrystallization
For pharmaceutical applications, high purity is non-negotiable. Recrystallization is an effective method for purifying the crude product.[6]
-
Solvent Selection: Ethanol is a documented and effective solvent for this purpose.
-
Procedure:
-
Transfer the crude solid into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum. This method consistently yields material with a purity exceeding 98%.[6]
-
Quality Control and Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 1-(2-Bromoethoxy)-2-ethoxybenzene.
Spectroscopic Analysis
NMR spectroscopy is the primary tool for structural elucidation. Based on published data, the following spectral characteristics are expected.[7]
| Analysis | Expected Data (Solvent: CDCl₃) |
| ¹H NMR | δ 6.95 (m, 4H, Ar-H ), 4.35 (t, 2H, Ar-O-CH₂ ), 4.11 (q, 2H, O-CH₂ -CH₃), 3.67 (t, 2H, CH₂ -Br), 1.47 (t, 3H, -CH₃) |
| ¹³C NMR | δ 149.5, 147.9, 122.7, 121.1, 116.1, 114.2, 69.7, 64.6, 29.3, 15.0 |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the intermediate and quantifying any impurities.
-
Method: A reverse-phase (RP) HPLC method is suitable.[8]
-
Column: A C18 column (e.g., Newcrom R1) can be used.[8]
-
Mobile Phase: A gradient or isocratic elution using acetonitrile and water, often with a modifier like phosphoric acid or formic acid for MS compatibility, provides excellent separation.[8]
-
Detection: UV detection at a suitable wavelength (e.g., 275 nm) is typically employed.
Application in Tamsulosin Synthesis
The primary utility of 1-(2-Bromoethoxy)-2-ethoxybenzene is its role in the final key step of Tamsulosin synthesis. The reaction involves the nucleophilic substitution of the bromide by the primary amine of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[9]
This reaction is an Sɴ2 displacement, where the lone pair of the amine nitrogen attacks the electrophilic carbon atom attached to the bromine, leading to the formation of a new C-N bond and the expulsion of the bromide ion.
Diagram: Final step in Tamsulosin synthesis.
The choice of this specific bromoether is strategic. The ether linkages are stable under the reaction conditions, and the terminal primary bromide provides a reactive site for the desired nucleophilic substitution without requiring harsh conditions that could compromise the chiral center of the amine component. Patents describe carrying out this reaction in polar aprotic solvents like DMF, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the HBr formed.[2] Alternatively, an excess of the starting amine can serve as the base.[9]
Sourcing and Procurement for Research and Development
A reliable supply chain is crucial for any drug development program. When purchasing 1-(2-Bromoethoxy)-2-ethoxybenzene, researchers should prioritize suppliers who can provide comprehensive quality documentation.
| Supplier | Purity Specification | Notes |
| Ningbo Inno Pharmchem | ≥95% | A key manufacturer emphasizing quality for pharmaceutical applications.[1] |
| Tokyo Chemical Industry (TCI) | >96.0% (GC) | Provides detailed specifications and analytical data. |
| Fluorochem | 98% | Offers various pack sizes suitable for R&D to scale-up. |
| CP Lab Safety | ≥98% (GC) | Supplier for research laboratory and industrial use. |
Key Considerations for Supplier Selection:
-
Purity and Impurity Profile: The supplier must provide a Certificate of Analysis (CoA) detailing the purity (typically by GC or HPLC) and the levels of any known impurities.
-
Consistency: Batch-to-batch consistency is vital for reproducible research and manufacturing outcomes.
-
Documentation: For GMP applications, suppliers must be able to provide extensive documentation to support regulatory filings.
Conclusion
1-(2-Bromoethoxy)-2-ethoxybenzene is more than just a chemical reagent; it is a critical enabling component in the production of a vital medication. Its synthesis via the Williamson ether reaction is a well-understood and scalable process, and its purification to high standards is achievable through standard techniques like recrystallization. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, empowers researchers and developers to utilize this intermediate with confidence, ensuring the quality and integrity of the final pharmaceutical product.
References
-
The Purity and Quality of 1-(2-Bromoethoxy)-2-ethoxybenzene from China. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 30, 2026, from [Link]
- Gricar, J., & Smrke, J. (2007). Process for the preparation of tamsulosin and related compounds. (WO2007119110A2). Google Patents.
-
SIELC Technologies. (2018, May 16). Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]
- Kotar-Rosina, A., & Kerec, M. (2005). Process for the preparation of tamsulosin hydrochloride. (WO2005063702A1). Google Patents.
-
Toniato, A., Unsleber, J. P., Vaucher, A. C., & Reiher, M. (2023). Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. ResearchGate. Retrieved January 30, 2026, from [Link]
- Zhang, F. (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. (CN103664538A). Google Patents.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
WIPO Patentscope. (2007). WO/2007/119110 PROCESS FOR THE PREPARATION OF TAMSULOSIN AND RELATED COMPOUNDS. Retrieved January 30, 2026, from [Link]
-
Schaefer, T., & Sebastian, R. (1992). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 70(10), 2615-2621. Retrieved January 30, 2026, from [Link]
-
Enol de Prado, M., Mangas-Sánchez, J., & Gotor-Fernández, V. (2024). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. Retrieved January 30, 2026, from [Link]
Sources
- 1. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]
- 2. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google Patents [patents.google.com]
- 3. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(2-Bromoethoxy)-2-ethoxybenzene | SIELC Technologies [sielc.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Technical Guide: Optimization and Application of 1-(2-Bromoethoxy)-2-ethoxybenzene Linkers
This Application Note and Protocol guide is designed for medicinal chemists and process scientists. It moves beyond basic textbook descriptions to provide a strategic, field-validated framework for utilizing 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS 3259-03-8) as a high-value linker and intermediate.
Executive Summary & Strategic Value
1-(2-Bromoethoxy)-2-ethoxybenzene is a specialized bifunctional building block. Structurally, it consists of a catechol core where one hydroxyl is protected as an ethyl ether, and the other is functionalized with a bromoethyl chain.
Why this linker matters: In medicinal chemistry, "linker fatigue" often leads to the overuse of standard PEG or alkyl chains. This molecule offers a unique rigidifying effect due to the ortho-substitution pattern on the benzene ring. Unlike flexible PEG chains, the steric clash between the adjacent ethoxy and bromoethoxy groups restricts conformational freedom, potentially locking attached pharmacophores into bioactive orientations.
Key Applications:
-
API Synthesis: Critical intermediate for Tamsulosin (Flomax), an
-adrenergic receptor antagonist. -
PROTAC Design: A lipophilic, aromatic anchor for E3 ligase ligands or warheads, providing different solubility profiles than standard aliphatic linkers.
-
Fragment-Based Drug Discovery (FBDD): Used to extend aromatic fragments to probe adjacent binding pockets via nucleophilic displacement of the bromide.
Physicochemical Profile
Understanding the physical behavior of this linker is prerequisite to successful coupling.
| Property | Value | Implication for Protocol |
| CAS Number | 3259-03-8 | Verification key. |
| Molecular Weight | 245.11 g/mol | Calculation basis.[1][2] |
| Appearance | White to off-white solid | QC Check: Yellowing indicates oxidation or free phenol. |
| Melting Point | 41–43 °C | Handling: Melts near body temp; store cold to prevent caking.[2] |
| Solubility | DCM, EtOAc, Toluene | Process: Poor water solubility facilitates aqueous workup. |
| Reactivity | Primary Alkyl Bromide | Kinetics: Excellent substrate for |
Protocol A: High-Fidelity Synthesis (Self-Validating)
Many commercial sources contain up to 5% of the dimer impurity (1,2-bis(2-ethoxyphenoxy)ethane), which is chemically inert but difficult to remove later. This protocol prioritizes mono-alkylation selectivity using Phase Transfer Catalysis (PTC).
Reagents & Setup
-
Substrate: 2-Ethoxyphenol (Guaiethol) [1.0 equiv]
-
Reagent: 1,2-Dibromoethane [4.0 equiv ] – Critical Excess
-
Base: 40% NaOH (aq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) [0.05 equiv]
-
Solvent: None (Neat/Biphasic) or Toluene.
Step-by-Step Methodology
-
Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and vigorous magnetic stirring, charge 1,2-Dibromoethane (4.0 equiv) and TBAB (0.05 equiv). Heat to 50°C.
-
Controlled Addition: Mix 2-Ethoxyphenol (1.0 equiv) with 40% NaOH (2.0 equiv). Add this mixture dropwise to the dibromoethane over 60 minutes.
-
Expert Insight: Adding the phenoxide into the excess dibromoethane ensures the concentration of alkylating agent is always higher than the product, suppressing dimer formation.
-
-
Reaction: Reflux at 80–90°C for 4–6 hours.
-
Validation (IPC): Check TLC (Hexane/EtOAc 9:1).
-
Target: Disappearance of phenol (
). -
Product: Spot at
. -
Dimer Impurity: Spot at
(Minimize this).
-
-
Workup:
-
Crystallization: Dissolve the residue in hot Ethanol (2 mL/g). Cool slowly to 0°C. Filter the white crystals.
Synthesis Workflow Diagram
Figure 1: Phase-transfer catalyzed synthesis workflow designed to minimize dimerization.
Protocol B: Coupling in Medicinal Chemistry (Tamsulosin Case Study)
This section illustrates the utility of the linker in synthesizing Tamsulosin, demonstrating its reactivity toward sulfonamide amines.
Mechanism
The reaction is a classic
Reaction Conditions
-
Nucleophile: 5-(2-aminopropyl)-2-methoxybenzenesulfonamide (Tamsulosin amine core).
-
Electrophile: 1-(2-Bromoethoxy)-2-ethoxybenzene.[1][2][5][6]
-
Base: Diisopropylethylamine (DIPEA) or
. -
Solvent: Acetonitrile or DMF.
Optimization Table
| Variable | Recommendation | Rationale |
| Stoichiometry | 1.1 equiv Electrophile | Slight excess ensures complete consumption of the expensive amine core. |
| Temperature | 60–80 °C | Sufficient energy to overcome steric bulk of the ortho-ethoxy group. |
| Time | 12–24 hours | Monitor by HPLC; prolonged heating can cause elimination (vinyl ether formation). |
Coupling Pathway Diagram
Figure 2: Mechanistic pathway for coupling the linker to an amine pharmacophore.
Troubleshooting & Quality Control
A "Self-Validating System" requires rigorous checks at critical failure points.
Impurity Identification (HPLC)
-
Retention Time (RT): The bromo-linker is relatively non-polar.
-
Common Contaminant: 2-Ethoxyphenol (starting material).[7]
-
Detection: Use UV at 280 nm (phenol absorption).
-
Fix: Wash organic layer with dilute NaOH; phenol becomes water-soluble phenoxide and is removed.
-
-
Common Contaminant: Dimer (1,2-bis(2-ethoxyphenoxy)ethane).
-
Detection: Long RT, high lipophilicity.
-
Fix: Cannot be removed easily by extraction. Requires recrystallization from Ethanol.[3]
-
Stability
-
Hydrolysis: Prolonged exposure to moisture can hydrolyze the bromide to an alcohol (-OH).
-
Storage: Store under nitrogen at 2–8°C. If the solid turns yellow, recrystallize before use.
References
-
Synthesis and Application in Tamsulosin
-
Chemical Properties & Safety
- Literature: "Synthesis of 2-(2-ethoxyphenoxy)ethyl bromide via phase transfer catalysis." Journal of Chemical Research. (General methodology reference for alkylation of phenols).
-
Medicinal Chemistry Context (Linkers)
- Review: "Linker Strategies in PROTAC Design." Journal of Medicinal Chemistry. (Contextualizes the use of short, rigid ether linkers).
-
Source: (General reference for linker utility).
Sources
- 1. nbinno.com [nbinno.com]
- 2. ÄÃna 1-(2-bromoethoxy)-2-ethoxybenzen CAS: 3259-03-8 Výrobci - Volný vzorek - Alfa Chemical [cz.alfachemar.com]
- 3. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Eureka | Patsnap [eureka.patsnap.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]
- 6. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AT7562U1 - (3-AMINOSULFONYL-4-METHOXY) PHENYLACETONE AND ITS USE IN THE MANUFACTURE OF RACEMIC TAMSULOSINE - Google Patents [patents.google.com]
- 9. 1-(2-Bromoethoxy)-2-ethoxybenzene | SIELC Technologies [sielc.com]
- 10. 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | TCI AMERICA [tcichemicals.com]
- 11. calpaclab.com [calpaclab.com]
- 12. scbt.com [scbt.com]
- 13. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
Application Notes & Protocols: Synthesis of Novel Pharmaceutical Intermediates from 1-(2-Bromoethoxy)-2-ethoxybenzene
Foreword: Unlocking New Scaffolds from a Proven Precursor
1-(2-Bromoethoxy)-2-ethoxybenzene, a well-established intermediate in the synthesis of the α-adrenergic antagonist Tamsulosin, represents a versatile yet underexplored starting material for the generation of novel pharmaceutical building blocks.[1][2] Its chemical architecture, featuring a reactive bromoethyl group appended to a guaiacol ether derivative, offers a prime handle for introducing diverse functionalities.[3] This guide moves beyond its conventional application, providing detailed protocols and strategic insights for synthesizing new classes of intermediates. We will explore nucleophilic substitution pathways, focusing on the synthesis of advanced amine and morpholine scaffolds, which are prevalent in modern medicinal chemistry.[4][5] The protocols herein are designed for reproducibility and scalability, providing researchers in drug discovery and development with a robust framework for innovation.
Physicochemical Properties and Reactivity Profile
Before delving into synthetic protocols, a thorough understanding of the starting material is paramount. 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS 3259-03-8) is a white solid with a molecular weight of 245.11 g/mol .[1]
Table 1: Key Properties of 1-(2-Bromoethoxy)-2-ethoxybenzene
| Property | Value | Source |
| CAS Number | 3259-03-8 | [1][3] |
| Molecular Formula | C₁₀H₁₃BrO₂ | [6][7] |
| Molecular Weight | 245.12 g/mol | [7] |
| Appearance | White Solid | [1] |
| Melting Point | 41-43 °C | [1] |
| IUPAC Name | 1-(2-bromoethoxy)-2-ethoxybenzene | [6] |
| SMILES | CCOC1=CC=CC=C1OCCBr | [6] |
The molecule's reactivity is dominated by the primary alkyl bromide. This functional group is an excellent electrophile, making it highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions.[8] The adjacent ether oxygen does not significantly hinder the reaction site, allowing for efficient displacement of the bromide ion by a wide range of nucleophiles. This predictable reactivity is the cornerstone of the synthetic strategies outlined below.
Strategic Synthesis of Novel Amine Intermediates via N-Alkylation
The introduction of nitrogen-containing functional groups is a cornerstone of pharmaceutical design. The alkylation of primary and secondary amines with 1-(2-bromoethoxy)-2-ethoxybenzene provides a direct route to a diverse library of novel secondary and tertiary amines, which can serve as key intermediates for more complex drug candidates.[9][10]
Mechanistic Rationale and Control of Selectivity
The reaction proceeds via a classical SN2 mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion.[11][12]
A significant challenge in the alkylation of primary amines is the potential for over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts with another molecule of the alkyl halide to form a tertiary amine.[12] To achieve selective mono-alkylation, specific strategies must be employed:
-
Stoichiometric Control : Using a large excess of the primary amine can statistically favor the reaction with the starting material over the product. However, this can be atom-inefficient and complicates purification.
-
Competitive Deprotonation/Protonation : A more elegant approach involves using the amine hydrobromide salt along with a base. This creates a controlled, low concentration of the free primary amine for reaction, while the resulting, more basic secondary amine is immediately protonated, effectively taking it out of the reaction mixture.[13][14]
General Workflow for Amine Alkylation
The following diagram illustrates the generalized workflow for the synthesis and purification of novel amine intermediates.
Caption: Generalized workflow for N-alkylation reactions.
Protocol 1: Synthesis of N-benzyl-2-(2-ethoxyphenoxy)ethan-1-amine
This protocol details the selective mono-alkylation of benzylamine.
-
Materials and Reagents:
-
1-(2-Bromoethoxy)-2-ethoxybenzene (1.0 eq, e.g., 5.0 g)
-
Benzylamine (2.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Chromatography column
-
-
Procedure:
-
To a round-bottom flask, add potassium carbonate (1.5 eq) and benzylamine (2.0 eq).
-
Add anhydrous acetonitrile to form a stirrable slurry.
-
In a separate beaker, dissolve 1-(2-bromoethoxy)-2-ethoxybenzene (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the alkyl bromide dropwise to the stirring amine slurry at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x) followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.
-
-
Characterization:
-
¹H NMR & ¹³C NMR: To confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final compound.[15]
-
Synthesis of Novel Morpholine Scaffolds
Morpholine and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[4] Their synthesis often involves the cyclization of amino alcohols.[16][17] By reacting 1-(2-bromoethoxy)-2-ethoxybenzene with an appropriate amino alcohol, a novel substituted morpholine can be synthesized via a tandem N-alkylation and intramolecular O-alkylation (Williamson ether synthesis).
Reaction Scheme: Two-Step, One-Pot Synthesis
This strategy involves an initial N-alkylation followed by a base-mediated intramolecular cyclization to form the morpholine ring.
Caption: Tandem reaction pathway for morpholine synthesis.
Protocol 2: Synthesis of 4-(2-(2-ethoxyphenoxy)ethyl)morpholine
This protocol describes the reaction with morpholine itself to create a novel tertiary amine containing the morpholine scaffold. A direct intramolecular cyclization with an amino alcohol would be a subsequent, more advanced step.
-
Materials and Reagents:
-
1-(2-Bromoethoxy)-2-ethoxybenzene (1.0 eq, e.g., 5.0 g)
-
Morpholine (2.5 eq)
-
Sodium Iodide (NaI), catalytic amount (0.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(2-bromoethoxy)-2-ethoxybenzene (1.0 eq) in anhydrous DMF.
-
Add morpholine (2.5 eq), triethylamine (1.5 eq), and a catalytic amount of sodium iodide (0.1 eq). The NaI facilitates the reaction via an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.
-
Heat the reaction mixture to 80°C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine (2x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography (silica gel, e.g., using a dichloromethane/methanol gradient) to obtain the pure product.
-
Leveraging the Guaiacol Motif for Bioactive Intermediates
The 2-ethoxyphenoxy core of the starting material is a derivative of guaiacol (2-methoxyphenol). Guaiacol derivatives have shown significant therapeutic potential, including acting as inhibitors of myeloperoxidase, an enzyme implicated in cardiovascular disease.[18][19] They have also been investigated for other properties.[20][21][22] The intermediates synthesized using the protocols above can be considered novel guaiacol derivatives with potential bioactivity.
Table 2: Potential Therapeutic Areas for Guaiacol-Derived Intermediates
| Therapeutic Area | Rationale | Key References |
| Cardiovascular Disease | Inhibition of Myeloperoxidase (MPO), reducing oxidative stress and inflammation. | [18][19] |
| Neurological Disorders | The phenethyl structure is a component of some CNS drugs; modifications can alter efficacy. | [10][23] |
| Gastrointestinal Disorders | Guaiacol has been studied for its effects on gastroesophageal reflux. | [22] |
| Glycogen Storage Diseases | Guaiacol has been identified as a mild inhibitor of glycogen synthase (GYS). | [21] |
Safety and Handling
1-(2-Bromoethoxy)-2-ethoxybenzene is an irritant. It may cause skin and serious eye irritation, as well as respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
1-(2-Bromoethoxy)-2-ethoxybenzene is a powerful and versatile starting material for the synthesis of novel pharmaceutical intermediates. The protocols provided in this guide demonstrate robust methods for creating libraries of unique amine and morpholine-containing scaffolds through controlled N-alkylation reactions. By leveraging the inherent reactivity of the bromoethyl group and the latent bioactivity of the guaiacol core, researchers can efficiently generate a rich diversity of compounds for screening and further development in drug discovery programs.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Purity and Quality of 1-(2-Bromoethoxy)
- (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. BenchChem.
- (2024). What Is (2-Bromoethyl)
- (2019).
- (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed.
- (2016). 1,2-Bis(2-broMoethoxy)benzene synthesis. ChemicalBook.
- (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Tejasharma.
- (2008). An improved process for the preparation of tamsulosin hydrochloride.
- 1-(2-Bromoethoxy)-2-ethoxybenzene. PubChem.
- CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene. CymitQuimica.
- (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease.
- Morpholine synthesis. Organic Chemistry Portal.
- (2024).
- In Silico Study on the Potential of Guaiacol Extract from Green Tea (Camellia sinensis) as a Stimulant for Carbanoic Anhydrase II in Renal Tubular Acidosis. Pharmacognosy Journal.
- (2025). Synthesis and Characterization of Some New Morpholine Derivatives.
- (2014).
- (2024).
- (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- (2018). Guaiacol as a drug candidate for treating adult polyglucosan body disease. PMC.
- (2024).
- (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.
- (2025). Drug Discovery Chemistry Conference. Drug Discovery Chemistry.
- (2018). Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column. SIELC Technologies.
- 1-(2-Bromoethoxy)-2-ethoxybenzene, min 98% (GC). CP Lab Safety.
- (1982). Guaiacol -- a new compound in the treatment of gastro-oesophageal reflux?. PubMed.
- (2025). An In-depth Technical Guide to the Elimination Reactions of 1-Bromo-4-ethoxy-2,2-dimethylbutane. Benchchem.
- (2019). The Impact of Synthesis Innovation in Drug Discovery. Technology Networks.
Sources
- 1. nbinno.com [nbinno.com]
- 2. WO2008152653A2 - An improved process for the preparation of tamsulosin hydrochloride - Google Patents [patents.google.com]
- 3. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. technologynetworks.com [technologynetworks.com]
- 6. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 1-(2-Bromoethoxy)-2-ethoxybenzene | SIELC Technologies [sielc.com]
- 16. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. phcogj.com [phcogj.com]
- 21. Guaiacol as a drug candidate for treating adult polyglucosan body disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Guaiacol -- a new compound in the treatment of gastro-oesophageal reflux? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
Navigating Agrochemical Synthesis: A Technical Guide to Key Intermediates
An important clarification regarding the synthetic applications of 1-(2-Bromoethoxy)-2-ethoxybenzene in agrochemical development: Initial exploration into the role of 1-(2-Bromoethoxy)-2-ethoxybenzene as a direct precursor in the synthesis of common agrochemicals, such as the herbicide ethofumesate, has revealed a common misconception. This technical guide will first elucidate the correct and established synthetic pathway for ethofumesate, identifying its true key intermediates. Subsequently, this guide will detail the properties and a validated synthetic application of 1-(2-Bromoethoxy)-2-ethoxybenzene, focusing on its role in the synthesis of the pharmaceutical tamsulosin, a well-documented process that showcases its utility as a chemical building block.
Part 1: The Synthesis of the Herbicide Ethofumesate
Ethofumesate is a selective systemic herbicide used to control a variety of broad-leaved and grass weeds, particularly in sugar beet and other crops.[1] Its synthesis does not involve 1-(2-Bromoethoxy)-2-ethoxybenzene. Instead, the core of the ethofumesate molecule is a benzofuran scaffold, and its synthesis typically proceeds through the key intermediate 2,3-dihydro-2,2-dimethyl-7-benzofuranol .
The Correct Synthetic Pathway to Ethofumesate
The synthesis of ethofumesate from 2,3-dihydro-2,2-dimethyl-7-benzofuranol can be achieved in two main steps:
-
Sulfonylation: The hydroxyl group of 2,3-dihydro-2,2-dimethyl-7-benzofuranol is reacted with methanesulfonyl chloride in the presence of a base (such as triethylamine or pyridine) to form the corresponding methanesulfonate ester. This reaction is a standard method for converting a hydroxyl group into a good leaving group.[2]
-
Alkoxylation: The resulting methanesulfonate ester is then treated with ethanol in the presence of an acid catalyst to yield ethofumesate.
This synthetic route is a more accurate representation of the industrial production of ethofumesate.
Visualizing the Ethofumesate Synthesis Workflow
Caption: Synthetic workflow for Ethofumesate.
Part 2: 1-(2-Bromoethoxy)-2-ethoxybenzene: Properties and Application in Pharmaceutical Synthesis
While not a direct precursor to ethofumesate, 1-(2-Bromoethoxy)-2-ethoxybenzene is a valuable reagent in organic synthesis, primarily utilized as an alkylating agent. Its established application lies in the pharmaceutical industry, notably in the synthesis of Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[3]
Chemical Properties of 1-(2-Bromoethoxy)-2-ethoxybenzene
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BrO₂ | [4] |
| Molecular Weight | 245.11 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 41-45 °C | |
| CAS Number | 3259-03-8 | [4] |
Application in the Synthesis of Tamsulosin: A Detailed Protocol
The synthesis of Tamsulosin involves the reaction of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with 1-(2-bromoethoxy)-2-ethoxybenzene. This reaction is a nucleophilic substitution where the primary amine of the sulfonamide acts as the nucleophile, displacing the bromide from 1-(2-bromoethoxy)-2-ethoxybenzene.
Reaction Scheme:
(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide + 1-(2-bromoethoxy)-2-ethoxybenzene → Tamsulosin
Protocol:
Materials:
-
(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
-
1-(2-Bromoethoxy)-2-ethoxybenzene
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 eq) and 1-(2-bromoethoxy)-2-ethoxybenzene (1.1 eq) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the HBr formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. This removes DMF and any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude Tamsulosin.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to yield pure Tamsulosin.
Visualizing the Tamsulosin Synthesis Workflow
Caption: Synthetic workflow for Tamsulosin.
Safety and Handling
-
1-(2-Bromoethoxy)-2-ethoxybenzene: This compound is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Methanesulfonyl Chloride: This is a corrosive and lachrymatory substance. Handle with extreme care in a fume hood and wear appropriate PPE.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is also a reproductive toxin. Handle in a fume hood with appropriate PPE.
-
N,N-Diisopropylethylamine (DIPEA): DIPEA is a corrosive and flammable liquid. Handle in a fume hood with appropriate PPE.
Conclusion
This technical guide clarifies the synthetic pathways for both the herbicide ethofumesate and the pharmaceutical tamsulosin, correcting the initial misconception about the role of 1-(2-Bromoethoxy)-2-ethoxybenzene in agrochemical synthesis. While this bromo-compound is a versatile reagent, its primary documented application is in the pharmaceutical field. Understanding the correct intermediates and reaction mechanisms is crucial for researchers and scientists in both agrochemical and drug development to design efficient and accurate synthetic strategies.
References
- Google Patents.
-
PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene. [Link]
- Google Patents.
-
Wikipedia. Ethofumesate. [Link]
-
Quick Company. A Process For The Production Of Herbicide Ethofumesate. [Link]
-
MDPI. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. [Link]
Sources
- 1. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
- 2. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]
- 3. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google Patents [patents.google.com]
- 4. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
Application Note: 1-(2-Bromoethoxy)-2-ethoxybenzene as a Modular Synthon in Functional Materials
Topic: Application of 1-(2-Bromoethoxy)-2-ethoxybenzene in Materials Science & Pharmaceutical Engineering Content Type: Detailed Application Note & Protocol Guide
Executive Summary & Core Logic
1-(2-Bromoethoxy)-2-ethoxybenzene (henceforth BEB ) is a specialized bifunctional aromatic intermediate.[1] Its utility in materials science and drug development stems from its asymmetric functionalization :
-
The Inert Anchor (Ethoxy Group): The ortho-ethoxy group provides lipophilicity and electron-donating character, influencing the stacking interactions (π-π) in crystalline solids and liquid crystals.[1]
-
The Reactive Tether (Bromoethoxy Group): The alkyl bromide serves as a highly specific electrophilic site for SN2 coupling.[1] Unlike acid chlorides or isocyanates, it is stable enough for easy handling but reactive enough for precise grafting onto amines, thiols, and phenoxides.
Primary Applications:
-
Pharmaceutical Materials: Critical intermediate in the synthesis of Tamsulosin Hydrochloride (Alpha-1 blocker), specifically controlling the formation of the pendant ethoxyphenoxy tail.[1]
-
Supramolecular Chemistry: Precursor for "lariat" crown ethers and asymmetric host-guest complexes.[1]
-
Polymer Functionalization: Post-polymerization modification of polyamines to generate hydrophobic, adhesive side-chains.[1]
Chemical Profile & Handling
| Property | Specification | Engineering Relevance |
| Molecular Weight | 245.11 g/mol | Moderate size allows for high atom economy in coupling.[1] |
| Physical State | Solid (Low Melting: 41-45°C) | Can be handled as a solid in storage but processed as a melt or liquid in solution.[1] |
| Solubility | DCM, Methanol, Ethanol, THF | Compatible with both polar protic (recrystallization) and aprotic (coupling) workflows.[1] |
| Reactivity | Alkyl Bromide (Primary) | High susceptibility to SN2; low steric hindrance.[1] |
| Stability | Stable at RT | Requires protection from light to prevent debromination over long periods.[1] |
Application Module A: Pharmaceutical Materials Engineering (Tamsulosin Synthesis)
Context: The most authoritative application of BEB is the stereoselective synthesis of Tamsulosin. Here, BEB acts as the alkylating agent for the chiral amine core. The material science challenge here is polymorph control and impurity management during the coupling phase.
Mechanism of Action
BEB undergoes nucleophilic attack by the primary amine of the sulfonamide core. The ortho-ethoxy group on the benzene ring of BEB is crucial for the drug's receptor binding affinity (pharmacophore), while the ethyl chain acts as the flexible linker.[1]
Experimental Protocol: Reductive Alkylation / Nucleophilic Substitution
Objective: Coupling of BEB with R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
Reagents:
-
Substrate: R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 eq)[1]
-
Linker: 1-(2-Bromoethoxy)-2-ethoxybenzene (BEB) (1.1 – 1.3 eq)[1]
-
Base: Sodium Bicarbonate (
) or Diisopropylethylamine (DIPEA)[1] -
Solvent: Ethanol/Water or Methanol[1]
Step-by-Step Procedure:
-
Dissolution: In a 3-neck round bottom flask equipped with a reflux condenser, dissolve 10 mmol of the amine substrate in 50 mL of Ethanol.
-
Base Addition: Add 12 mmol of
. The mild base is chosen to neutralize the HBr byproduct without promoting elimination (E2) of the BEB to a vinyl ether. -
Linker Addition: Add 11 mmol of BEB . If BEB is solid, pre-dissolve in minimal ethanol for rapid dispersion.[1]
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours.-
Process Note: Monitor reaction via HPLC.[1] The bromide leaving group is efficient, but steric bulk of the sulfonamide can slow kinetics.
-
-
Quench & Workup: Cool to room temperature. The product often precipitates as the hydrobromide salt or free base depending on pH.[1]
-
Purification (Critical for Materials Specs):
Visualizing the Pathway
Figure 1: Synthetic workflow for Tamsulosin utilizing BEB as the critical side-chain donor.[1]
Application Module B: Advanced Materials (Polymer Functionalization)
Context: In materials science, catechol-derived ethers are used to modify surface energy.[1] BEB can be used to "graft" aromatic functionality onto amine-rich polymers (like Polyallylamine or Chitosan), creating hydrophobic domains or sites for
Protocol: Post-Polymerization Modification
Objective: Grafting BEB onto Poly(allylamine hydrochloride) (PAH) to create an amphiphilic polyelectrolyte.[1]
Reagents:
-
Polymer: Poly(allylamine hydrochloride) (Mw ~15,000)[1]
-
Linker: BEB
-
Solvent: DMF/Water (80:20)[1]
-
Base:
[1]
Procedure:
-
Polymer Activation: Dissolve PAH in water; adjust pH to 10 using NaOH to generate free amine groups.[1] Lyophilize or switch solvent to DMF to prevent hydrolysis competition.[1]
-
Coupling: Dissolve the free-base polymer in DMF.[1] Add BEB (0.2 eq relative to amine units for 20% grafting).[1]
-
Reaction: Stir at
for 24 hours. The primary alkyl bromide of BEB reacts with the primary amines of the polymer backbone. -
Precipitation: Pour the reaction mixture into excess Acetone. The functionalized polymer will precipitate.[1]
-
Characterization: Use
-NMR.[1] Look for the appearance of aromatic protons (6.8–7.0 ppm) and the disappearance of the triplet corresponding to (3.6 ppm).[1]
Application Module C: Surface Engineering (SAMs)
Context: BEB can be converted into a thiol for Self-Assembled Monolayers (SAMs) on Gold, or reacted directly with silanized surfaces.[1]
Workflow:
-
Thiolation: React BEB with Thiourea in refluxing ethanol, followed by alkaline hydrolysis.
-
Result: 1-(2-Mercaptoethoxy)-2-ethoxybenzene.[1]
-
-
Surface Assembly: Dip gold-coated sensor chips into a 1 mM ethanolic solution of the thiolated derivative.
-
Function: The resulting surface displays the ortho-ethoxybenzene motif.[1] This surface resists non-specific protein adsorption due to the ether-rich interface (similar to PEG) but retains hydrophobic character for specific small-molecule capture.[1]
Visualizing the Materials Workflow
Figure 2: Divergent application pathways for BEB in polymer grafting and surface modification.[1]
References
-
Synthesis of Tamsulosin Hydrochloride: Patent US4703063A.[1] Sulfamoyl-substituted phenethylamine derivatives and process for producing the same.
-
Chemical Profile & Safety: PubChem Compound Summary for CID 7010183. 1-(2-Bromoethoxy)-2-ethoxybenzene.[1][3]
-
Nucleophilic Substitution Principles: Chemistry LibreTexts. Reactions of Amines with Alkyl Halides.
-
Process Optimization: Google Patents CN103664538A. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide (Intermediate purity optimization).
Sources
Advanced Williamson Ether Synthesis: A Protocol for Utilizing 1-(2-Bromoethoxy)-2-ethoxybenzene in the Synthesis of Novel Catechol Ether Derivatives
An Application Note for Researchers and Drug Development Professionals
Abstract: The Williamson ether synthesis remains a cornerstone of organic chemistry for the formation of carbon-oxygen bonds, prized for its reliability and versatility in constructing both symmetrical and unsymmetrical ethers.[1][2] This application note provides an in-depth guide to a specific, high-value variation of this reaction, employing 1-(2-Bromoethoxy)-2-ethoxybenzene as a key electrophilic building block. Such structures are pivotal intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry for targets like Tamsulosin.[3][4] We will explore the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols for both standard and phase-transfer catalysis (PTC) conditions, and provide a comprehensive troubleshooting guide to empower researchers in overcoming common challenges. This document is designed to bridge theoretical knowledge with practical application, ensuring a robust and reproducible methodology for drug development and advanced chemical synthesis.
Mechanistic Principles and Strategic Considerations
The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[5][6] The reaction involves a deprotonated alcohol (an alkoxide) or phenol (a phenoxide) acting as a potent nucleophile, which attacks an electrophilic carbon center bearing a good leaving group, typically a halide.[1][6]
The reaction proceeds via a concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[5][6] This single-step process leads to an inversion of stereochemistry if the carbon is chiral. For the reaction to be efficient, the electrophile must be sterically accessible. Consequently, the SN2 mechanism works best with methyl and primary alkyl halides.[5][7] Secondary halides often yield a mixture of substitution and elimination products, while tertiary halides almost exclusively undergo elimination (E2).[1][5]
Our substrate, 1-(2-Bromoethoxy)-2-ethoxybenzene, is an ideal electrophile for this reaction as it features a primary alkyl bromide, minimizing the competing E2 elimination side reaction.[6]
Causality Behind Experimental Choices
The success of the Williamson ether synthesis hinges on the careful selection of four key parameters: the base, the solvent, the temperature, and, in certain variations, a catalyst.
-
Choice of Base: The reaction requires a strong base to deprotonate the alcohol or phenol, thereby generating the highly nucleophilic alkoxide or phenoxide.[5] For alcohols, strong bases like sodium hydride (NaH) are often used to drive the deprotonation to completion.[1] For phenols, which are more acidic, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient.[2][8]
-
Solvent Selection: The rate of an SN2 reaction is profoundly influenced by the solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended.[6][8] These solvents can solvate the cation of the alkoxide salt but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity, thus slowing the reaction rate.[6]
-
Temperature Control: A typical Williamson synthesis is conducted at elevated temperatures, generally between 50–100 °C, to ensure a reasonable reaction rate.[6] However, excessive temperatures can favor the competing elimination reaction, especially with more sterically hindered substrates.[6] Therefore, temperature must be optimized to balance reaction speed with product purity.
-
Phase-Transfer Catalysis (PTC): In industrial settings or when dealing with reactants that have poor mutual solubility (e.g., an aqueous solution of a phenoxide and an organic solution of the alkyl halide), phase-transfer catalysis is an invaluable technique.[9] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[6][10] This approach improves reaction rates, allows for the use of less expensive inorganic bases, and can simplify the overall process.[10][11]
Potential Side Reactions
While robust, the Williamson synthesis is not without potential complications. A thorough understanding of these side reactions is critical for troubleshooting and optimization.
-
E2 Elimination: As the alkoxide is a strong base, it can induce an E2 elimination reaction with the alkyl halide to form an alkene. This is the most common side reaction and is favored by sterically hindered (secondary/tertiary) alkyl halides and high temperatures.[6]
-
C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation, the desired pathway) or the aromatic ring (C-alkylation, a side reaction).[6][8] The choice of solvent and counter-ion can influence the ratio of these products.
Preparative Protocol: Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene
This protocol outlines the synthesis of the key electrophile starting from 2-ethoxyphenol, a derivative of catechol. This method is adapted from established industrial processes for preparing this important intermediate.[3]
Workflow for Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene
Caption: Experimental workflow for the synthesis of the title compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Molarity/Equiv. | Amount | CAS No. |
| 2-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | 1.0 equiv | 13.82 g | 94-71-3 |
| Sodium Hydroxide | NaOH | 40.00 | 1.1 equiv | 4.40 g | 1310-73-2 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 3.0 equiv | 56.36 g | 106-93-4 |
| Ethanol | C₂H₅OH | 46.07 | - | 200 mL | 64-17-5 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 3 x 100 mL | 141-78-6 |
Step-by-Step Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-ethoxyphenol (13.82 g, 0.10 mol) and sodium hydroxide (4.40 g, 0.11 mol) in 200 mL of ethanol.
-
Formation of Phenoxide: Stir the mixture at 50 °C for 1 hour to ensure the complete formation of the sodium 2-ethoxyphenoxide.
-
Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (56.36 g, 0.30 mol) to the reaction mixture dropwise over 30 minutes. An excess is used to minimize the formation of the bis-ether byproduct.[12]
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 2-ethoxyphenol starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[12]
-
Extraction: Add 100 mL of deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 100 mL).[9][12]
-
Washing and Drying: Combine the organic extracts and wash with 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-(2-Bromoethoxy)-2-ethoxybenzene can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield a high-purity product.[3]
Application Protocol: Synthesis of a Diaryl Ether
This protocol details the reaction of 1-(2-Bromoethoxy)-2-ethoxybenzene with a model nucleophile, 4-methoxyphenol, under both standard and PTC conditions.
Reaction Mechanism
Caption: SN2 mechanism for the Williamson ether synthesis.
Protocol A: Standard Conditions (Aprotic Solvent)
| Reagent | Formula | M.W. ( g/mol ) | Molarity/Equiv. | Amount | CAS No. |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.0 equiv | 1.24 g | 150-76-5 |
| 1-(2-Bromoethoxy)-2-ethoxybenzene | C₁₀H₁₃BrO₂ | 245.11 | 1.05 equiv | 2.57 g | 3259-03-8 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 equiv | 2.07 g | 584-08-7 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 25 mL | 68-12-2 |
-
Setup: To a dry 100 mL round-bottom flask under an inert nitrogen atmosphere, add 4-methoxyphenol (1.24 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 25 mL of anhydrous DMF and stir the suspension for 15 minutes at room temperature.
-
Electrophile Addition: Add 1-(2-Bromoethoxy)-2-ethoxybenzene (2.57 g, 10.5 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor for the disappearance of the starting materials via TLC.
-
Workup and Purification: Follow the general workup and purification steps outlined in Section 2.2 (Steps 5-8).
Protocol B: Phase-Transfer Catalysis (PTC) Conditions
| Reagent | Formula | M.W. ( g/mol ) | Molarity/Equiv. | Amount | CAS No. |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.0 equiv | 1.24 g | 150-76-5 |
| 1-(2-Bromoethoxy)-2-ethoxybenzene | C₁₀H₁₃BrO₂ | 245.11 | 1.05 equiv | 2.57 g | 3259-03-8 |
| Sodium Hydroxide (50% aq. soln) | NaOH | 40.00 | 2.0 equiv | 1.60 g in 1.6 mL H₂O | 1310-73-2 |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 0.05 equiv | 0.16 g | 1643-19-2 |
| Toluene | C₇H₈ | 92.14 | - | 25 mL | 108-88-3 |
-
Setup: In a 100 mL round-bottom flask, combine 4-methoxyphenol (1.24 g, 10 mmol), 1-(2-Bromoethoxy)-2-ethoxybenzene (2.57 g, 10.5 mmol), tetrabutylammonium bromide (0.16 g, 0.5 mmol), and 25 mL of toluene.
-
Base Addition: Add the 50% aqueous NaOH solution (1.60 g in 1.6 mL H₂O, 20 mmol) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously to ensure efficient mixing of the two phases and heat to 80 °C for 4-6 hours. The PTC will shuttle the phenoxide into the organic phase to react.
-
Workup: Cool the mixture, add 20 mL of water, and separate the layers. Extract the aqueous layer with toluene (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive nucleophile (incomplete deprotonation).2. Insufficient temperature or reaction time.3. Wet solvent or reagents. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and dry.2. Increase temperature in 10 °C increments or extend reaction time. Monitor by TLC.3. Use anhydrous solvents and dry reagents thoroughly before use. |
| Low Yield | 1. Competing E2 elimination.2. Inefficient workup/extraction.3. C-alkylation side reaction. | 1. Lower the reaction temperature. Ensure the alkyl halide is primary.2. Perform extractions with a suitable solvent (e.g., 3-4 times) to ensure full recovery.3. This is less common but can be influenced by solvent. Consider screening other polar aprotic solvents. |
| Multiple Spots on TLC | 1. Incomplete reaction (starting materials remain).2. Formation of side products (e.g., elimination, C-alkylation).3. Formation of bis-ether from 1,2-dibromoethane (in prep step). | 1. Extend reaction time or increase temperature.2. Optimize reaction conditions (see above). Purify carefully using column chromatography.3. Use a larger excess of 1,2-dibromoethane in the preparation of the starting material. |
Conclusion
The Williamson ether synthesis using specialized electrophiles like 1-(2-Bromoethoxy)-2-ethoxybenzene is a powerful and adaptable method for synthesizing complex ether linkages crucial in medicinal chemistry and materials science. By understanding the core SN2 mechanism and carefully controlling experimental variables such as base, solvent, and temperature, researchers can achieve high yields and purity. The strategic application of phase-transfer catalysis further enhances the reaction's utility, making it scalable and more environmentally benign. This guide provides the necessary protocols and mechanistic insights to successfully implement this valuable synthetic transformation.
References
-
Vrindawan Coaching Center. (2023, April 17). Preparation by Williamson's synthesis. Vrindawan Coaching Center. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (Video). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. (Video). Williamson Ether Synthesis. [Link]
-
Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Yoon, M., et al. (2025, August 6). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Semantic Scholar. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
- Google Patents. (2014, March 26). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
-
Name Reaction. (n.d.). Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018, September 20). 13.3 Synthesis and Reactions of Ethers. YouTube. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]
-
CAS Common Chemistry. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. [Link]
-
PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. [Link]
- Google Patents. (2005, July 14). WO 2005/063702 A1.
-
ReactionFlash. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
reaction mechanism of 1-(2-Bromoethoxy)-2-ethoxybenzene with primary amines
An in-depth guide to the synthesis of N-substituted 2-(2-ethoxyphenoxy)ethanamines, this document provides a comprehensive overview of the reaction mechanism between 1-(2-bromoethoxy)-2-ethoxybenzene and primary amines. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested protocols.
Introduction: Significance and Application
The reaction between 1-(2-bromoethoxy)-2-ethoxybenzene and primary amines is a cornerstone transformation in medicinal chemistry, primarily recognized for its role in synthesizing key pharmaceutical intermediates. The resulting product, a secondary amine, forms the core structure of several active pharmaceutical ingredients (APIs). A notable example is the synthesis of Tamsulosin, an α1a-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[1][2] Understanding the nuances of this reaction is therefore critical for process optimization, impurity profiling, and the development of novel therapeutics. This guide elucidates the underlying nucleophilic substitution mechanism, provides a detailed and robust experimental protocol, and offers expert insights into process control and troubleshooting.
Part 1: The Underlying Chemistry: A Mechanistic Dissection
The formation of N-substituted 2-(2-ethoxyphenoxy)ethanamines from 1-(2-bromoethoxy)-2-ethoxybenzene and a primary amine is a classic example of a bimolecular nucleophilic substitution (S_{N}2) reaction.[3][4]
The S_{N}2 Pathway
In this mechanism, the primary amine (R-NH₂) acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic methylene carbon (the carbon atom bonded to bromine) of the 1-(2-bromoethoxy)-2-ethoxybenzene substrate.[4] This attack occurs from the backside relative to the bromine atom, leading to a concerted process where the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks.[5] The bromine atom departs as a bromide ion (Br⁻), which is a stable leaving group.
The reaction results in the formation of a secondary ammonium salt. A base is typically included in the reaction mixture to neutralize the hydrogen bromide (HBr) that is cogenerated, thereby liberating the free secondary amine product and preventing the protonation of the primary amine reactant, which would render it non-nucleophilic.
Caption: S_{N}2 mechanism of primary amine with 1-(2-bromoethoxy)-2-ethoxybenzene.
Controlling Polysubstitution: A Critical Parameter
A significant challenge in reactions between alkyl halides and primary amines is the potential for multiple substitutions.[5][6] The secondary amine product is itself a nucleophile and can react with another molecule of 1-(2-bromoethoxy)-2-ethoxybenzene to form a tertiary amine, which can further react to form a quaternary ammonium salt.
To favor the desired mono-alkylation and suppress these subsequent reactions, the primary amine is typically used in a significant molar excess relative to the bromo-compound. This ensures that a molecule of 1-(2-bromoethoxy)-2-ethoxybenzene is statistically more likely to encounter a molecule of the primary amine reactant than the secondary amine product, driving the reaction toward the desired outcome.
Rationale for Reagent and Solvent Selection
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal for S_{N}2 reactions. They can solvate the accompanying cation of the base but do not strongly solvate the amine nucleophile, leaving its lone pair readily available for attack. This enhances the nucleophilicity of the amine and accelerates the reaction rate.
-
Base: A non-nucleophilic base is crucial to neutralize the HBr formed during the reaction without competing with the primary amine in attacking the substrate. Common choices include organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA), or inorganic bases like potassium carbonate (K₂CO₃). The choice of base can influence reaction kinetics and the final impurity profile. A patent for the synthesis of Tamsulosin specifies the use of DIPEA in DMF.[2]
Part 2: Experimental Protocol: Synthesis of N-Alkyl-2-(2-ethoxyphenoxy)ethanamine
This protocol provides a robust, step-by-step method for the synthesis, work-up, and purification of the target secondary amine.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Notes |
| 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | 245.11 | >98% | Irritant; handle with care.[7] |
| Primary Amine (R-NH₂) | Varies | Varies | >98% | Use 2.0-3.0 molar equivalents. |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | >99% | Corrosive; handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | Polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | For extraction. |
| Deionized Water | 7732-18-5 | 18.02 | - | For washing. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | For final wash to aid phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |
Step-by-Step Experimental Procedure
Caption: General workflow for the synthesis of N-substituted 2-(2-ethoxyphenoxy)ethanamines.
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Reagent Charging: To the flask, add anhydrous DMF (approx. 4 mL per 1 g of the bromo-substrate). Add the primary amine (2.0 eq.) followed by diisopropylethylamine (1.5 eq.). Stir the mixture to ensure homogeneity.
-
Substrate Addition: Dissolve 1-(2-bromoethoxy)-2-ethoxybenzene (1.0 eq.) in a minimal amount of DMF and add it dropwise to the stirred amine solution at room temperature over 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the primary amine. Allow the reaction to stir for 4-12 hours.
-
Monitoring: The reaction progress should be monitored periodically (e.g., every 2 hours) by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-compound is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL per 1 g of starting material) and deionized water (20 mL per 1 g of starting material).
-
Extraction and Washing: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts and wash sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water and DMF from the organic phase.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure secondary amine product.
Safety Precautions
-
1-(2-Bromoethoxy)-2-ethoxybenzene is classified as a skin and eye irritant and may cause respiratory irritation.[7]
-
Primary amines can be corrosive and toxic.
-
DIPEA is a corrosive organic base.
-
DMF is a potential teratogen.
-
All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Part 3: Characterization and Data Analysis
Confirmation of the product structure and assessment of its purity are essential. The following analytical techniques are recommended.
| Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring & fraction analysis | A new spot with a different R_{f} value compared to the starting materials. |
| HPLC | Purity assessment & quantification | A major peak corresponding to the product, with purity typically >95% after chromatography.[8] |
| ¹H NMR | Structural elucidation | Disappearance of the triplet at ~3.6 ppm (–CH₂–Br) and appearance of new signals for the N-alkyl group and the N–H proton (if not exchanged with D₂O). |
| ¹³C NMR | Structural confirmation | Shift of the carbon signal previously attached to bromine from ~30 ppm to a downfield position (~40-50 ppm) upon attachment to nitrogen. |
| Mass Spec (MS) | Molecular weight confirmation | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product. |
Part 4: Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature or time.2. Low reactivity of the amine.3. Inactive reagents. | 1. Increase reaction temperature or extend the reaction time.2. For sterically hindered amines, consider a more forcing solvent like DMSO.3. Verify the purity of starting materials. |
| Significant Polysubstitution | 1. Molar ratio of amine to halide is too low.2. High reaction concentration. | 1. Increase the molar excess of the primary amine to 3.0 equivalents or higher.2. Perform the reaction at a lower concentration. |
| Low Yield after Work-up | 1. Product is partially soluble in the aqueous phase.2. Emulsion formation during extraction. | 1. Increase the number of organic extractions or saturate the aqueous phase with NaCl before extraction.2. Add more brine to the separatory funnel to break the emulsion. |
References
-
Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]
-
Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]
-
Clark, J. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]
-
Chemistry Guru. (n.d.). Nucleophilic Substitution of Amine. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010183, 1-(2-Bromoethoxy)-2-ethoxybenzene. PubChem. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Roy, R. J., & Taylor, S. D. (2011). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Bioorganic & medicinal chemistry, 19(12), 3621–3629. Retrieved from [Link]
- Reddy, M. S., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (WO2009128088A2). Google Patents.
-
Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines. YouTube. Retrieved from [Link]
-
Biernasiuk, A., et al. (2022). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 87(17), 11439-11451. Retrieved from [Link]
- Dolitzky, B., et al. (2007). Process for the preparation of tamsulosin and related compounds. (WO2007119110A2). Google Patents.
-
LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
Sources
- 1. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 2. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google Patents [patents.google.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. chemistryguru.com.sg [chemistryguru.com.sg]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(2-Bromoethoxy)-2-ethoxybenzene | SIELC Technologies [sielc.com]
SN2 reaction kinetics of 1-(2-Bromoethoxy)-2-ethoxybenzene
Application Note: Kinetic Profiling of 1-(2-Bromoethoxy)-2-ethoxybenzene in Alkylations
Executive Summary
This application note details the kinetic characterization of 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8), a critical electrophile in the synthesis of the alpha-blocker Tamsulosin . While this substrate is a primary alkyl bromide, the presence of an ortho-ethoxy group and a
This guide provides a self-validating protocol for determining second-order rate constants (
Scientific Background & Mechanistic Logic
Structural Considerations
The substrate features a primary bromide leaving group attached to an ethyl chain, which is linked to a catechol ether backbone.
-
Primary Center: Sterically accessible for backside attack (
). -
-Heteroatom Effect: The oxygen atom at the
-position (relative to the bromide) exerts a strong inductive withdrawing effect ( ). In many reactions, this decreases the electron density at the reaction center, potentially slowing the rate compared to a simple alkyl chain (e.g., 1-bromobutane). -
Neighboring Group Participation (NGP): While
-alkoxy groups can sometimes accelerate reaction via anchimeric assistance (forming a transient oxonium ion), the phenoxy oxygen is less nucleophilic due to resonance with the benzene ring. Therefore, the effect usually dominates, making high-polarity solvents essential for driving the reaction.
Reaction Mechanism
The reaction follows a bimolecular nucleophilic substitution (
Diagram 1: Reaction Mechanism & Transition State
Caption: Concerted
Experimental Protocol: Kinetic Assay
Scope and Utility
This protocol uses Piperidine as a model nucleophile. Piperidine is a secondary amine that mimics the reactivity of the Tamsulosin precursor amine but simplifies the analytics. The reaction is monitored under Pseudo-First-Order conditions (excess nucleophile) to simplify mathematical treatment.
Reagents & Materials
-
Substrate: 1-(2-Bromoethoxy)-2-ethoxybenzene (>98% purity).
-
Nucleophile: Piperidine (ReagentPlus®, >99%).
-
Solvent: Acetonitrile (HPLC Grade) – chosen for its polar aprotic nature which enhances nucleophilicity.[3]
-
Internal Standard: Biphenyl (Inert, UV-active).
-
Quench Solution: 0.1 M HCl in 50:50 Water/MeCN (Protonates the amine, stopping the reaction).
Experimental Workflow
Diagram 2: Kinetic Workflow
Caption: Step-by-step workflow for kinetic data acquisition. Acidic quench freezes the reaction time-point.
Step-by-Step Procedure
-
Stock Solution A (Substrate): Dissolve 1-(2-Bromoethoxy)-2-ethoxybenzene (1.0 mmol, ~245 mg) and Biphenyl (0.5 mmol, ~77 mg) in 50 mL Acetonitrile.
-
Stock Solution B (Nucleophile): Dissolve Piperidine (20.0 mmol) in 50 mL Acetonitrile.
-
Note: The ratio of Nucleophile:Substrate is 20:1, ensuring
remains effectively constant.
-
-
Initiation:
-
Pre-heat 10 mL of Solution A and 10 mL of Solution B separately to 40°C in a water bath.
-
Mix rapidly (Time
).
-
-
Sampling:
-
At intervals (e.g., 2, 5, 10, 15, 30, 45, 60 mins), withdraw 200 µL of the reaction mixture.
-
Immediately dispense into a vial containing 800 µL of Quench Solution (0.1 M HCl).
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).
-
Mobile Phase: 60:40 MeCN:Water (Isocratic).
-
Flow: 1.0 mL/min.
-
Detection: UV at 270 nm (Absorption max of the catechol ether).
-
Data Analysis & Calculation
Integration of Rate Law
Under pseudo-first-order conditions (
Calculation Steps
-
Normalize Area: Calculate the ratio of Substrate Area (
) to Internal Standard Area ( ) for each time point. -
Plotting: Plot
versus time ( ). -
Determination of
: The slope of the line is . -
Determination of
: Divide the observed rate constant by the initial nucleophile concentration.
Expected Data Table (Example)
| Time (min) | Interpretation | ||
| 0 | 1.00 | 0.00 | Initial Concentration |
| 10 | 0.82 | -0.198 | ~18% Conversion |
| 20 | 0.67 | -0.400 | Linear decay expected |
| 60 | 0.30 | -1.20 | High conversion |
Troubleshooting & Optimization
-
Solvent Choice: If the reaction is too slow, switch from Acetonitrile to DMF or DMSO . These solvents solvate cations better, leaving the piperidine anion "naked" and more reactive [1].
-
Temperature: If determining Activation Energy (
), repeat the experiment at 30°C, 40°C, and 50°C. Plot vs (Arrhenius plot). -
Impurity Interference: The starting material for this bromide is often catechol. Ensure the substrate is free of phenolic impurities, as these can act as competing nucleophiles or proton sources.
References
-
Lumen Learning. Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]
-
WIPO Patentscope. Process for the Preparation of Tamsulosin and Related Compounds (WO2007119110). Available at: [Link][4]
-
LibreTexts Chemistry. The SN2 Reaction Mechanism and Kinetics. Available at: [Link][1][2][5][4][6][7][8][9][10][11][12]
Sources
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Troubleshooting & Optimization
identification of byproducts in 1-(2-Bromoethoxy)-2-ethoxybenzene reactions
Technical Support Center: 1-(2-Bromoethoxy)-2-ethoxybenzene Senior Application Scientist Desk[1]
Introduction: The Critical Linker
Welcome to the technical guide for 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8).[1][2][3][4][5] In pharmaceutical development, particularly for alpha-blockers like Tamsulosin and Silodosin , this molecule acts as the critical "ethyl linker."
Its reactivity is defined by the competition between the electrophilic alkyl bromide (desired pathway) and the electron-rich ethoxybenzene ring. Users typically encounter issues not with the main reaction, but with "silent" byproducts that co-elute or inhibit downstream amination.
This guide treats your experiment as a system, identifying failure points based on the specific byproducts observed.
Module 1: The "Dimer" Problem (Synthesis Phase)
User Complaint: "I have a persistent high-molecular-weight impurity (approx. 2x mass) that resists recrystallization."[1]
Diagnosis: You have formed the Bis-ether Dimer (1,2-bis(2-ethoxyphenoxy)ethane).[1] This is the most common failure mode during the synthesis of the bromide from 2-ethoxyphenol (Guethol) and 1,2-dibromoethane.
The Mechanism:
This is a statistical game. The phenoxide anion (
-
Step 1 (Desired):
(Mono-alkylation).[1] -
Step 2 (Undesired): The product from Step 1 is also an alkylating agent.[1] If local concentration of
is high, it attacks the product: (Bis-alkylation).[1]
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | >3.0 Equivalents of 1,2-dibromoethane | You must statistically overwhelm the phenoxide.[1] If the ratio is 1:1, dimerization is mathematically inevitable. |
| Addition Order | Add Phenol to Dibromide | Never add the dibromide to the phenol. Adding phenol slowly to a pool of excess dibromide ensures |
| Purification | Distillation / Recrystallization | The dimer is significantly less soluble in ethanol/heptane mixtures than the bromide. |
Module 2: The "Vinyl" Impurity (Elimination vs. Substitution)
User Complaint: "My yield is low, and I see new olefinic protons in the NMR (6.0–6.6 ppm), but no bromine loss."
Diagnosis: You are generating 1-ethoxy-2-(vinyloxy)benzene via E2 Elimination.[1]
The Mechanism: The 2-bromoethyl ether moiety contains a hydrogen beta to the leaving group. Strong bases or high temperatures promote the abstraction of this proton rather than nucleophilic attack.
-
Pathway: Base abstracts
, electrons cascade to form , bromide leaves.[6]
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Use Carbonates (K2CO3) over Hydrides/Hydroxides | Strong bases (NaH, NaOH) increase basicity without necessarily increasing nucleophilicity, favoring E2 elimination.[1] |
| Temperature | Maintain < 80°C | Elimination has a higher activation energy than substitution.[1] High heat favors the entropy-driven formation of the alkene. |
| Solvent | Avoid dry DMF if using strong base | Polar aprotic solvents "naked" the anion, increasing its basicity. Acetonitrile is often a milder alternative.[1] |
Module 3: Hydrolysis & Storage Stability
User Complaint: "The material was pure last week, but now HPLC shows a polar front peak and the solid is becoming sticky."
Diagnosis: Hydrolysis to 2-(2-Ethoxyphenoxy)ethanol .[1] Alkyl bromides are susceptible to hydrolysis by atmospheric moisture, especially if residual traces of base or acid remain from the workup.
Troubleshooting Protocol:
-
Check pH: Suspend a small sample in neutral water.[1] If pH < 5, residual HBr is autocatalyzing hydrolysis. If pH > 9, residual base is promoting
attack.[1] -
Storage: Store under Argon at 2–8°C.
-
Remediation: Dissolve in DCM, wash with sat.[1]
, dry over , and re-concentrate.
Visualizing the Pathways
The following diagram illustrates the competitive landscape of the synthesis.
Caption: Figure 1. Competitive reaction pathways showing the origin of the three primary impurities: Dimerization (Input error), Elimination (Process error), and Hydrolysis (Storage error).
Analytical Troubleshooting Guide
Use this table to confirm the identity of your byproduct based on 1H NMR (CDCl3) and HPLC behavior.
| Component | HPLC RT (Relative) | Key 1H NMR Feature | Structural Marker |
| Target Bromide | 1.00 (Ref) | Triplet ~3.65 ppm (2H) | |
| Bis-ether Dimer | ~1.8 - 2.2 (Late) | Multiplet ~4.40 ppm (4H) | Symmetric |
| Vinyl Ether | ~1.2 (Slightly Late) | DD ~6.6 ppm & ~4.5 ppm | Olefinic protons (ABX system) |
| Alcohol | ~0.4 (Early) | Broad singlet (variable) |
Frequently Asked Questions (FAQs)
Q: Can I use 1-bromo-2-chloroethane instead of 1,2-dibromoethane to avoid the dimer? A: Yes, but it introduces a new variable. The chloride is a poorer leaving group than bromide. You can selectively alkylate the bromide end (Sn2), leaving the chloride intact. However, converting the chloride to the amine downstream (for Tamsulosin) requires harsher conditions (iodide catalysis) than the bromide, potentially degrading the ether linkage [1].
Q: Why does the reaction turn dark brown/red? A: This indicates oxidation of the electron-rich catechol/guaiacol ring. It usually happens if the reaction is run open to air or if the base quality is poor. Always purge solvents with Nitrogen/Argon.[1]
Q: I see a small impurity at 0.1% that matches the starting material (Guethol). Is this acceptable? A: For pharmaceutical intermediates, usually no. Unreacted phenols are notorious for causing "genotoxic impurity" alerts in downstream steps if they react with subsequent electrophiles.[1] You must remove this via a basic wash (NaOH) during workup, which deprotonates the phenol into the water layer [2].
References
-
PubChem. (n.d.).[1] 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS 3259-03-8).[1][2][3][4][5] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]
-
Google Patents. (2015).[1] CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.[1] Retrieved January 31, 2026, from
-
Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Retrieved January 31, 2026, from [Link]
Sources
- 1. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]
- 4. 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chem-casts.com [chem-casts.com]
- 6. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Purification Protocols for 1-(2-Bromoethoxy)-2-ethoxybenzene Alkylation Products
Case ID: PUR-ETH-BR-001 Subject: Troubleshooting downstream processing of N-alkylation reactions using 1-(2-Bromoethoxy)-2-ethoxybenzene. Assigned Scientist: Senior Application Specialist, Process Chemistry Division.
Introduction: The Chemistry Context
You are likely employing 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8) as an electrophile to alkylate a primary amine or sulfonamide (e.g., in the synthesis of Tamsulosin or Silodosin analogs).[1]
While this reagent is robust, the resulting reaction mixture often contains a "rogue's gallery" of impurities that share similar solubility profiles with your target molecule. This guide bypasses standard textbook advice and focuses on the specific physicochemical behaviors of this ethoxybenzene scaffold to resolve your purification bottlenecks.
Module 1: Triage & Diagnostic (Before You Purify)
User Question: "My crude LC-MS shows multiple peaks with similar retention times. What are they?"
Technical Analysis: In alkylations using this bromide, you are fighting three competing pathways. Identifying the impurity profile dictates your purification strategy.[1]
| Impurity Type | Chemical Identity | Origin/Cause | Diagnostic Signal (LC-MS/NMR) |
| Impurity A | Vinyl Ether (1-(2-(vinyloxy)ethoxy)benzene) | Elimination (E2): Base was too strong (e.g., KOH, NaH) or Temp > 80°C. | Mass = Target - HBr.[1] NMR: Distinct vinylic protons (dd) at 4.0–6.5 ppm. |
| Impurity B | The "Dimer" (Over-alkylation) | Bis-alkylation: The nucleophile (amine) attacked two bromide molecules. | Mass = Target + [165 Da]. Non-polar shift in TLC.[1] |
| Impurity C | Hydrolysis Product (Alcohol) | Moisture: Water present in solvent/base hydrolyzed the bromide. | Mass = Bromide - Br + OH.[1] Polar shift. |
| Impurity D | Unreacted Bromide | Stalled Reaction: Equivalents too low or stirring inefficiency.[1] | Mass = 244/246 (Br isotope pattern). |
Module 2: The "Acid-Base Swing" Protocol (Primary Isolation)
User Question: "Column chromatography is giving me poor separation and tailing. Is there a scalable alternative?"
Technical Solution: Yes. Because your product is likely an amine (basic) and the major impurities (Vinyl Ether, Unreacted Bromide, Hydrolysis Alcohol) are neutral, you should utilize an Acid-Base Extraction Swing .[1] This is far superior to chromatography for bulk cleanup.
Step-by-Step Protocol
-
Quench & Evaporation:
-
Remove reaction solvent (DMF/Acetonitrile) under reduced pressure. Do not extract directly from DMF as it creates emulsions.
-
Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
-
The Acid Wash (Target Capture):
-
The Base Release (Target Recovery):
-
Final Extraction:
Why this works: The ethoxybenzene tail is lipophilic, but the protonated amine head is highly hydrophilic. This drastic solubility switch allows for >95% removal of non-basic impurities without a column.[1]
Module 3: Crystallization & Polishing
Technical Solution: The ethoxybenzene moiety encourages crystallization due to pi-stacking interactions.[1] If your product is a solid, avoid silica gel; use thermal recrystallization.[1]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Procedure | Best For |
| Ethanol / Water | 3:1 to 1:1 | Dissolve in hot EtOH, add water dropwise until turbid, cool slowly.[1] | Removing inorganic salts and trace color.[1] |
| Methanol / Isopropanol | 1:2 | Dissolve in min.[1] hot MeOH, dilute with IPA. | Removing "Dimer" (over-alkylated) impurities. |
| Ethyl Acetate / Hexane | 1:4 | Dissolve in hot EtOAc, add Hexane.[1] | General purification of the free base. |
Note on Tamsulosin-like Intermediates: If your molecule mimics Tamsulosin, patents indicate that Methanol/Ethanol mixtures are superior for removing the N,N-dialkylated side products, which are often the most persistent impurities [1].[1]
Module 4: Chromatography Troubleshooting
User Question: "I must use a column. The spots are streaking, and I can't separate the bromide from the product."
Technical Solution: Amine products interact with the acidic silanols on silica gel, causing "tailing." The bromide (neutral) will elute fast, but the product will smear.
The Fix:
-
Pre-treat Silica: Slurry your silica in mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH before packing the column. This neutralizes the acidic sites.[1]
-
Mobile Phase: Use DCM:MeOH:NH₄OH (e.g., 95:5:0.5).[1]
-
Visualization:
-
UV (254 nm): The ethoxybenzene ring is UV active.
-
KMnO₄ Stain: Will stain the Vinyl Ether impurity bright yellow/brown instantly (oxidizes the double bond).
-
Dragendorff’s Reagent: Specific for tertiary/secondary amines (stains orange).[1]
-
Visualizing the Purification Logic
Figure 1: The Acid-Base "Swing" Workflow
This flowchart illustrates the logic for separating the basic target molecule from neutral alkylation byproducts.[1][2][5]
Caption: Logical flow for the "Acid-Base Swing" extraction method, isolating the amine product from neutral alkylating agents.
Figure 2: Impurity Formation Pathways
Understanding where your impurities come from is key to preventing them in the next batch.[1]
Caption: Mechanistic divergence showing how reaction conditions (Base strength/Stoichiometry) dictate impurity profiles.
References
-
Zupet, R., et al. (2005).[1][5] Process for the preparation of tamsulosin and related compounds. WO Patent 2005/063702.[1][5] World Intellectual Property Organization.[1] Link
-
BenchChem Technical Repository. (2025).[1][2] Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol and related ethoxy-bromides. BenchChem Support. Link
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns (E1 vs E2). Link
-
Biosynth. (2024). 2-(2-Ethoxyphenoxy)ethyl bromide Properties and Applications. Link
Sources
- 1. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Eureka | Patsnap [eureka.patsnap.com]
- 4. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Recrystallization of 1-(2-Bromoethoxy)-2-ethoxybenzene and Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical advice for the recrystallization of 1-(2-Bromoethoxy)-2-ethoxybenzene. As a critical intermediate in the synthesis of pharmaceuticals like Tamsulosin, achieving high purity is paramount. This document synthesizes established protocols with field-proven insights to help you overcome common challenges and optimize your purification process.
Section 1: Foundational Principles & Solvent Selection
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either highly soluble or completely insoluble at all temperatures.
Understanding the Molecule: 1-(2-Bromoethoxy)-2-ethoxybenzene
This molecule is a moderately polar aromatic ether. Its key structural features influencing solubility are:
-
Aromatic Ring: Contributes to solubility in aromatic solvents like toluene.
-
Ether Linkages (-O-): Can act as hydrogen bond acceptors, allowing for some solubility in protic solvents like alcohols.
-
Bromoethyl Group: Adds to the molecular weight and influences overall polarity.
The compound is a white solid with a reported melting point of 41-45°C, a crucial parameter to consider when selecting a solvent to avoid "oiling out."[1]
Strategic Solvent Selection
The choice of solvent is the most critical factor for a successful recrystallization. Based on the structure of 1-(2-Bromoethoxy)-2-ethoxybenzene and established protocols, lower alkyl alcohols are the preferred choice. A patent for the synthesis of this compound specifically details recrystallization from ethanol to achieve a purity of over 98%.[2][3][4]
The following table provides a guide to selecting an appropriate solvent system.
| Solvent System | Suitability for Target Compound | Rationale & Expert Insights |
| Ethanol | Excellent (Primary Choice) | High solubility when hot, significantly lower when cold. Proven in patent literature to yield high purity (>98%) and good recovery (~70%).[2][4] |
| Isopropanol (IPA) | Very Good (Alternative) | Similar properties to ethanol. Can be a good alternative if ethanol yields are suboptimal or if "oiling out" occurs. Mentioned as a viable solvent in patent literature.[5] |
| Methanol | Good | Higher polarity than ethanol. May be too effective a solvent, leading to lower recovery unless used in a mixed-solvent system. |
| Ethanol/Water | Good (for optimization) | Water acts as an anti-solvent. This system allows for fine-tuning solubility to maximize yield. Requires careful, dropwise addition of water to the hot ethanol solution to avoid premature precipitation. |
| Toluene/Hexane | Moderate | Toluene is a good solvent for the aromatic ring, while hexane acts as an anti-solvent. Useful if alcohol-based systems fail, particularly for removing non-polar impurities. |
| Hexane, Water | Poor (as single solvents) | The compound has very low solubility in non-polar hexane and is practically insoluble in water.[1] These are best used as anti-solvents. |
Section 2: Standard Recrystallization Protocol
This protocol is based on a validated method for purifying 1-(2-Bromoethoxy)-2-ethoxybenzene.[2][4]
Experimental Workflow Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: My product has "oiled out," forming liquid droplets instead of crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point. Given the relatively low melting point of 1-(2-Bromoethoxy)-2-ethoxybenzene (41-45°C), this is a significant risk. [6][7]
-
Immediate Action: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (e.g., 5-10% more ethanol) to slightly decrease the saturation point. Allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate. [8][6]* Causality: The extra solvent keeps the compound dissolved until the solution temperature drops below the compound's melting point. Slower cooling provides the necessary time for ordered crystal lattice formation instead of amorphous liquid separation.
-
Alternative Strategy: Switch to a solvent with a lower boiling point, or use a mixed-solvent system. For example, dissolving the compound in a minimal amount of hot isopropanol and then very slowly adding warm water (the anti-solvent) until turbidity appears, followed by reheating to clarify and slow cooling, can be effective.
Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?
A: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.
-
Too Much Solvent: If you used an excess of solvent, the solution is not saturated enough for crystals to form. The remedy is to boil off a portion of the solvent to increase the concentration and then attempt the cooling process again. [8]* Supersaturation: If the solution is clean and the flask is very smooth, spontaneous nucleation may be inhibited. To induce crystallization:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a nucleation site for crystal growth. [9] 2. Seed: If you have a pure crystal of the compound, add a tiny speck to the solution. This "seed crystal" provides a perfect template for further crystallization. [9] Q3: My final product yield is very low. What are the likely causes?
-
A: A low yield is a common issue with several potential causes:
-
Excess Solvent: As mentioned in Q2, using too much solvent is the most common reason for low recovery.
-
Premature Crystallization: If the compound crystallized in the filter paper during hot filtration, that portion of the product is lost. Ensure your filtration apparatus is thoroughly pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a significant portion of your product.
-
Inherent Solubility: Every compound has some finite solubility even in the cold solvent. This portion, which remains in the mother liquor, cannot be recovered by the initial filtration. A typical yield for this specific recrystallization is around 70-75%, so a 100% recovery is not expected. [2][4] Q4: My final product is still impure. How can I improve the purity?
A: The goal of recrystallization is purification. If impurities persist, consider the following:
-
Identify the Impurity: The most likely byproduct from the Williamson ether synthesis is 1,2-bis(2-ethoxyphenoxy)ethane . This impurity arises from the reaction of the product with another molecule of the starting phenoxide. It is less polar than the desired product. Using a slightly more polar solvent system, like ethanol with a small percentage of water, can help keep this impurity dissolved in the mother liquor.
-
Cooling Rate: If the solution was cooled too quickly, impurities can become trapped within the crystal lattice. A second recrystallization with a very slow cooling rate is recommended.
-
Insoluble Impurities: If you did not perform a hot filtration, insoluble starting materials or side products may still be present.
-
Charcoal Treatment: If the crystals have a color, it indicates persistent impurities. Redissolving the product and treating with activated charcoal before hot filtration can adsorb these colored compounds. [8]
Section 4: References
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. [Link]
-
Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Google Patents. (2005). WO 2005/063702 A1: Process for the preparation of tamsulosin hydrochloride.
-
Patsnap. (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. [Link]
-
Google Patents. (2014). CN103664538A: Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
-
Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. SynArchive. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. [Link]
-
Google Patents. (2015). CN105016984A: Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Google Patents. (2014). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
-
Recrystallization. (n.d.). University of California, Irvine. [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
Sources
- 1. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]
- 2. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether - Google Patents [patents.google.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Solvent Systems for 1-(2-Bromoethoxy)-2-ethoxybenzene
[1][2]
Topic: Optimization of Solvent Choice for 1-(2-Bromoethoxy)-2-ethoxybenzene Reactivity Document ID: TSC-2024-BEB-SOLV Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1][2]
Executive Summary
1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8) is a critical alkylating agent, most notably utilized as the key intermediate in the synthesis of the alpha-blocker Tamsulosin [1, 2].[1][2] Its reactivity is defined by the primary alkyl bromide, which acts as an electrophile in Nucleophilic Substitution (
While textbook theory suggests polar aprotic solvents (e.g., DMF, DMSO) maximize
This guide addresses common reactivity issues encountered when using this reagent, providing solvent-based troubleshooting protocols.
Module 1: Nucleophilic Substitution ( ) Troubleshooting
Issue: High Levels of Di-alkylation Impurities
User Question: "I am coupling 1-(2-Bromoethoxy)-2-ethoxybenzene with a primary amine (e.g., the Tamsulosin precursor). The reaction proceeds quickly in DMF, but I am observing significant formation of the di-alkylated side product. How can I improve selectivity?"
Technical Diagnosis: In polar aprotic solvents like N,N-Dimethylformamide (DMF), the nucleophile (amine) is poorly solvated and highly reactive ("naked").[1][2] This leads to rapid consumption of the starting material but also promotes the reaction of the product (secondary amine) with a second equivalent of the bromide [3].[2]
Protocol: The "Solvation Brake" Method To improve selectivity, you must reduce the kinetic energy of the nucleophile using a Polar Protic solvent.[2]
-
Switch Solvent: Replace DMF with Methanol (MeOH) or Ethanol.[1]
-
Stoichiometry Adjustment: Ensure the bromide is used in slight excess (1.2 – 1.5 eq) relative to the amine, rather than a large excess, if using protic solvents [1].
-
Temperature Control: Maintain reflux. While slower than DMF, the selectivity for the mono-alkylated product is significantly higher in alcohols.[1][2]
Data Comparison: Solvent Effect on Selectivity
| Solvent Type | Example | Relative Rate ( | Selectivity (Mono:Di) | Workup Complexity |
| Polar Aprotic | DMF, DMSO | High (100-500x) | Low | High (High BP, aqueous washes required) |
| Polar Protic | Methanol | Moderate | High | Low (Product often crystallizes directly) |
| Non-Polar | Toluene | Low | Moderate | Moderate (Requires phase transfer catalyst) |
Module 2: Reaction Stalling & Kinetics
Issue: Reaction is Too Slow in Green Solvents
User Question: "We are trying to move away from DMF due to toxicity concerns. We switched to 2-MeTHF or Acetone, but the conversion of 1-(2-Bromoethoxy)-2-ethoxybenzene has stalled at 60% after 24 hours."
Technical Diagnosis:
The leaving group ability of the bromide is moderate.[2] In less polar solvents or those that do not stabilize the transition state effectively, the energy barrier for the
Protocol: Finkelstein-Assisted Catalysis If you cannot use high-boiling dipolar solvents, you must enhance the leaving group capacity in situ.[1][2]
-
Additive: Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture.
-
Mechanism: The iodide displaces the bromide to form the transient 1-(2-Iodoethoxy)-2-ethoxybenzene.[1][2] Alkyl iodides are significantly more reactive electrophiles than bromides (approx. 50-100x faster in
) [4].[1][2] -
Solvent Compatibility: This works best in Acetone or Acetonitrile (MeCN), where NaI is soluble, but NaBr (the byproduct) precipitates, driving the equilibrium forward (Le Chatelier's principle).[2]
Module 3: Elimination Side-Reactions
Issue: Formation of Vinyl Ether Impurity
User Question: "I am detecting a new impurity with a molecular weight of ~164 Da (loss of HBr). It seems to be the vinyl ether derivative. Why is this forming?"
Technical Diagnosis:
You are observing the Elimination (
Root Causes & Solutions:
-
Cause 1: Strong Bases. Using bases like Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) strongly favors elimination.[1][2]
-
Fix: Switch to milder inorganic bases like Potassium Carbonate (
) or organic bases like DIPEA (Hünig's base) .[1]
-
-
Cause 2: High Temperature in Aprotic Solvents. Heating >100°C in DMF/DMAc promotes elimination.[1]
Visualizing the Reactivity Pathways
The following diagram illustrates the competitive pathways controlled by solvent choice.
Figure 1: Competitive reaction pathways for 1-(2-Bromoethoxy)-2-ethoxybenzene. Green paths indicate preferred outcomes optimized by protic solvents; red paths indicate impurity risks heightened by aprotic solvents.[2]
Experimental Protocol: Optimized Coupling in Methanol
Context: This protocol is adapted from patent literature for the synthesis of Tamsulosin intermediates, prioritizing purity over raw speed [1].
-
Preparation:
-
Reaction:
-
Workup:
-
The product (as a hydrobromide salt) or the excess bromide often has distinct solubility. In methanol, the target amine salt may precipitate upon cooling or addition of a non-polar anti-solvent (e.g., Ether/EtOAc), allowing filtration.[2]
-
This avoids the aqueous extraction required if DMF were used.
References
-
Zentiva, A.S. (2005).[1] Process for the production of tamsulosin. WO2005063702A1.[1][2] Google Patents. Link
-
Cadila Healthcare Ltd. (2007).[1] Process for the preparation of tamsulosin and related compounds. WO2007119110A2.[1][2] Google Patents. Link
-
Master Organic Chemistry.[1][2] (2012).[1][6][12] The SN2 Mechanism: Solvent Effects. MasterOrganicChemistry.com.[1][2] Link
-
Lumen Learning.[1][2][13] Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1. Link
-
Chemistry LibreTexts. (2024).[1] Characteristics of the SN2 Reaction. LibreTexts.org.[1][2] Link
Sources
- 1. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. biosynth.com [biosynth.com]
- 8. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google Patents [patents.google.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 1-(2-Bromoethoxy)-2-ethylbenzene | C10H13BrO | CID 28065368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing 1,2-bis(2-ethoxyphenoxy)ethane Formation
[1]
Topic: Control, Synthesis, and Suppression of 1,2-bis(2-ethoxyphenoxy)ethane CAS Registry Number: 858583-36-5 (Generic structure reference) Chemical Class: Bis-phenoxy ether / Podand / API Impurity[1]
Executive Summary
This technical guide addresses the formation of 1,2-bis(2-ethoxyphenoxy)ethane . In drug development—specifically in the synthesis of Tamsulosin and related sulfonamides—this molecule typically appears as a critical dimeric impurity during the alkylation of 2-ethoxyphenol (Guethol).[1] Conversely, in supramolecular chemistry, it is a target podand ligand .
This guide provides autonomous protocols for suppressing its formation (when acting as an impurity) and optimizing its yield (when synthesizing it as a reference standard).
Part 1: The Mechanistic Landscape
To manage this molecule, one must understand the competitive kinetics of the Williamson Ether Synthesis. The reaction involves the nucleophilic attack of the 2-ethoxyphenoxide anion on a 1,2-dihaloethane (typically 1,2-dibromoethane or 1,2-dichloroethane).[1]
The Competitive Pathway (Graphviz Visualization)
The following diagram illustrates the bifurcation point where process control determines whether you isolate the desired mono-substituted intermediate or the bis-substituted dimer.
Figure 1: Competitive alkylation pathway.[1] The formation of the 'Impurity' (Bis-product) depends heavily on the local concentration of the phenoxide anion relative to the Intermediate.
Part 2: Scenario A - Suppression Strategy (Impurity Management)
Context: You are synthesizing the intermediate 1-(2-bromoethoxy)-2-ethoxybenzene (often for Tamsulosin synthesis) and need to minimize the bis-ether dimer.
Root Cause of Formation
The bis-product forms when a molecule of the mono-substituted intermediate competes with the starting 1,2-dihaloethane for the phenoxide nucleophile.[1] This occurs if:
-
The dihaloethane is consumed too quickly.[1]
-
The local concentration of phenoxide is too high relative to the dihaloethane.[1]
Suppression Protocol
| Variable | Recommended Parameter | Scientific Rationale |
| Stoichiometry | 1 : 3 to 1 : 5 (Phenol : Dihaloethane) | A large excess of electrophile ensures the phenoxide statistically encounters the dihaloethane (k1) rather than the mono-product (k2).[1] |
| Addition Mode | Inverse Addition | Slowly add the Phenol/Base mixture into the Dihaloethane solution.[1] Never add Dihaloethane to the Phenol.[1] |
| Solvent | Acetonitrile or Acetone (vs. DMF) | Lower boiling point solvents allow for lower reaction temperatures, favoring the kinetic product (mono) over the thermodynamic dimer. |
| Base Selection | K₂CO₃ (Anhydrous) | Weaker bases prevent rapid "burst" generation of phenoxide anions, keeping the effective nucleophile concentration low. |
Step-by-Step Suppression Workflow:
-
Charge a reactor with 1,2-dibromoethane (4.0 equiv) and Acetonitrile (10 volumes). Heat to reflux (80–82°C).[1]
-
Prepare a separate slurry of 2-ethoxyphenol (1.0 equiv) and K₂CO₃ (1.5 equiv) in Acetonitrile.
-
Dose the slurry into the refluxing reactor over 4–6 hours . Note: Fast addition promotes dimerization.
-
Monitor via HPLC. The bis-impurity elutes significantly later (more hydrophobic) than the mono-bromide.[1]
-
Workup: Distill off the excess 1,2-dibromoethane (recoverable) before aqueous wash.[1]
Part 3: Scenario B - Synthesis Strategy (Reference Standard)
Context: You need to synthesize high-purity 1,2-bis(2-ethoxyphenoxy)ethane to use as a QC reference standard or analytical marker.
Optimization Protocol
To force the reaction to the bis-product, we invert the logic used in suppression. We need to maximize the collision frequency between the mono-intermediate and the phenoxide.[1]
Reagents:
-
2-Ethoxyphenol (2.2 equiv)[1]
-
1,2-Dibromoethane (1.0 equiv)[1]
-
KOH or NaOH (2.5 equiv)
-
Solvent: DMF or DMSO (High dielectric constant promotes SN2 rate).[1][2]
Synthesis Workflow:
-
Dissolution: Dissolve 2-ethoxyphenol (2.2 eq) in DMF (5 volumes).
-
Activation: Add KOH pellets (2.5 eq). Stir at 40°C for 30 mins to form the phenoxide.[1]
-
Coupling: Add 1,2-dibromoethane (1.0 eq) in a single portion.
-
Reaction: Heat to 100–110°C for 6–8 hours.
-
Why High Temp? The second substitution (Mono → Bis) is sterically hindered and slower; heat drives this step to completion.[1]
-
-
Quench: Pour the reaction mixture into ice water (20 volumes).
-
Isolation: The bis-product is highly lipophilic and will precipitate as a solid or heavy oil.[1] Filter or extract with Ethyl Acetate.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1) . The bis-compound crystallizes readily, whereas mono-impurities remain in the mother liquor.[1]
Part 4: Troubleshooting & FAQs
Q1: I am seeing a "sticky oil" instead of a precipitate during the suppression workup. What is it?
A: This is likely a mixture of the mono-bromide and the bis-dimer.[1] The bis-dimer acts as a plasticizer, preventing the mono-bromide from crystallizing.[1]
-
Fix: Use column chromatography (Silica, Hexane:EtOAc 9:1).[1] The non-polar bis-dimer elutes first, followed by the mono-bromide.[1]
Q2: Why does using NaOH increase the bis-impurity yield compared to K₂CO₃?
A: NaOH is a stronger base and fully deprotonates the phenol immediately.[1] This creates a high concentration of the highly nucleophilic phenoxide ion, which aggressively attacks any available electrophile—including the product you just made. K₂CO₃ provides a "buffered" release of phenoxide, favoring selectivity.[1]
Q3: Can I use 1,2-dichloroethane instead of dibromoethane?
A: Yes, but 1,2-dichloroethane is significantly less reactive (lower leaving group ability of Cl vs Br).
-
Impact: You will require higher temperatures (refluxing DMF) or a catalyst (KI).[1]
-
Risk: Higher temperatures increase the probability of elimination side-reactions (forming vinyl ethers) and hydrolysis if water is present.[1] Stick to dibromoethane for cleaner kinetics unless cost is the primary driver.[1]
Q4: How do I remove the bis-impurity if it's already formed (approx. 5-10%)?
A: Separation based on polarity is most effective.[1]
-
Recrystallization: If your target is the mono-bromide, recrystallize from cold Methanol.[1] The bis-dimer is much less soluble and may precipitate out first (or last, depending on specific saturation), but often requires chromatographic separation due to similar pi-stacking behaviors.[1]
-
Trituration: Triturate the crude solid with cold hexanes. The bis-impurity is generally less soluble in cold alkanes than the mono-bromide.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for Williamson Ether Synthesis conditions).
-
BenchChem. Technical Support Center: Production of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane. Link (Provides analogous conditions for bis-phenoxy ether synthesis).[1]
-
Sigma-Aldrich. 1,2-Bis(2-chloroethoxy)ethane Product Sheet. Link (Physical properties and solubility data for the linker).
-
PubChem. 2-Ethoxyphenol (Guethol) Compound Summary. Link (Reagent properties and safety data).[1]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Link (Mechanistic grounding for SN2 competition).
Validation & Comparative
Comprehensive Comparison Guide: HPLC Analysis for Reaction Monitoring of 1-(2-Bromoethoxy)-2-ethoxybenzene
Content Type: Publish Comparison Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Focus: In-process Control (IPC) and Reaction Monitoring
Executive Summary & Strategic Context
1-(2-Bromoethoxy)-2-ethoxybenzene (CAS 3259-03-8) is a critical intermediate in the synthesis of alpha-blockers such as Tamsulosin . The synthesis typically involves the alkylation of 2-ethoxyphenol with 1,2-dibromoethane via a Williamson ether synthesis.
Monitoring this reaction presents specific analytical challenges:
-
Competitive Kinetics: The desired mono-alkylated product can react further with the starting phenol to form a bis-ether impurity (dimer), which is difficult to remove downstream.
-
Matrix Complexity: The reaction mixture contains inorganic bases (K₂CO₃ or NaOH), phase transfer catalysts, and excess alkyl halides, creating a hostile environment for certain analytical interfaces.
This guide compares High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) and Thin Layer Chromatography (TLC) to determine the optimal protocol for real-time reaction monitoring.
The Verdict
While GC is excellent for final product purity (release testing), Reverse-Phase HPLC (RP-HPLC) is the superior method for reaction progress monitoring. It offers direct injection capability of quenched aqueous samples, superior resolution of the polar phenol starting material, and robust detection of the late-eluting dimer impurity without thermal degradation risks.
Methodology Comparison: HPLC vs. GC vs. TLC
The following table summarizes the performance metrics of the three primary analytical techniques for this specific alkylation reaction.
Table 1: Comparative Performance Matrix
| Feature | RP-HPLC (UV) | GC (FID/MS) | TLC |
| Primary Utility | In-Process Control (IPC) | Raw Material & Final Release | Quick Qualitative Check |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (Extraction/Drying required) | Minimal |
| Detection of Phenol | Excellent (High UV response) | Good (May require derivatization) | Good |
| Detection of Dimer | Excellent (Gradient elution) | Good (High boiling point issues) | Poor (Streaking/Co-elution) |
| Quantitation | High Precision (<0.5% RSD) | High Precision (<1.0% RSD) | Semi-quantitative |
| Turnaround Time | 15–20 mins | 30–45 mins (due to prep) | 5–10 mins |
| Matrix Tolerance | High (Buffers/Salts wash out) | Low (Salts ruin liners/columns) | High |
Deep Dive: The "Gold Standard" HPLC Protocol
This section details the validated HPLC methodology designed to separate the starting material (2-ethoxyphenol), the product, and the critical bis-ether impurity.
Mechanistic Causality: Why this Method?
-
Stationary Phase (C18): A C18 column provides the necessary hydrophobic selectivity to separate the moderately polar product from the highly non-polar dimer.
-
Mobile Phase (Acidified): The addition of 0.1% Phosphoric Acid (
) suppresses the ionization of the residual phenolic starting material ( ), sharpening the peak shape and preventing tailing. -
Gradient Elution: An isocratic run is impossible here. The starting material elutes early, while the dimer (containing two aromatic rings) is extremely retained. A steep gradient is required to elute the dimer within a reasonable runtime.
Experimental Protocol
Instrument: HPLC with UV/DAD Detector (e.g., Agilent 1260 / Waters Alliance) Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. Temperature: 35°C (Controls viscosity and retention reproducibility).
Mobile Phases:
-
Solvent A: 0.1%
in Water (Milli-Q) -
Solvent B: Acetonitrile (HPLC Grade)
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Event |
| 0.0 | 40 | 1.0 | Initial Isocratic Hold (Separates Phenol) |
| 3.0 | 40 | 1.0 | Start Ramp |
| 12.0 | 90 | 1.0 | Elute Product & Dimer |
| 15.0 | 90 | 1.0 | Column Wash |
| 15.1 | 40 | 1.0 | Re-equilibration |
| 20.0 | 40 | 1.0 | End of Run |
Detection:
-
Primary Wavelength: 210 nm (Maximal sensitivity for alkyl bromide chain).
-
Secondary Wavelength: 275 nm (Specific for aromatic ether; use for confirmation).
Sample Preparation (IPC)
-
Sampling: Withdraw 50 µL of reaction mixture.
-
Quench: Add to 1 mL of 50:50 MeCN:Water (stops the reaction immediately).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (removes precipitated inorganic salts).
-
Injection: Inject 5–10 µL.
Reaction Pathway & Monitoring Logic
Understanding the chemistry is vital for interpreting the chromatogram. The reaction is a sequential alkylation.[1]
Chemical Pathway[2][3][4]
-
Start: 2-Ethoxyphenol + 1,2-Dibromoethane (Excess)
-
Main Reaction:
1-(2-Bromoethoxy)-2-ethoxybenzene (Target) + HBr -
Side Reaction (Over-alkylation): Target + 2-Ethoxyphenol
1,2-bis(2-ethoxyphenoxy)ethane (Dimer)
Visualization: Analytical Workflow
The following diagram illustrates the decision logic for the analytical workflow, linking the chemistry to the chromatogram.
Figure 1: Analytical decision tree for monitoring the alkylation progress. The logic prioritizes minimizing the difficult-to-remove dimer impurity.
Troubleshooting & Validation Criteria
To ensure the method is self-validating , the following criteria must be met during every run.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Causality / Explanation |
| Resolution ( | > 2.0 between Phenol and Product | Critical for accurate quantitation of residual starting material. |
| Tailing Factor ( | < 1.5 for Phenol | Phenols tail on C18 if pH is not acidic. High tailing artificially increases integration area. |
| Retention Time ( | Phenol (~3 min) < Product (~8 min) < Dimer (~13 min) | Logical elution order based on hydrophobicity (logP). |
| Pressure Ripple | < 2% | High ripple indicates salt precipitation in the pump heads; ensure quench dilution is sufficient. |
Common Issues
-
Ghost Peaks: If you see peaks in the blank, check the 1,2-dibromoethane quality. It often contains stabilizers that absorb in UV.
-
Dimer Carryover: The dimer is very lipophilic. If the gradient does not hold at 90% B long enough, the dimer may elute in the next injection. Always run a blank after high-concentration samples.
References
-
Synthesis of Tamsulosin Intermediates
-
Patent CN103664538A. "Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide." (2014).[2] Available at:
-
-
HPLC Method Development for Phenolic Ethers
-
SIELC Technologies. "Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column." Available at:
-
-
Chromatography Comparison (HPLC vs GC)
-
Chromatography Today. "HPLC vs GC - A Beginner's Guide." Available at:
-
-
Reaction Mechanism (Williamson Ether Synthesis)
-
BenchChem.[1] "Alkylation of Phenols with Alkyl Bromides." Available at:
-
Sources
Comparative Guide: Mass Spectrometry Characterization of 1-(2-Bromoethoxy)-2-ethoxybenzene and Its Reaction Products
Executive Summary
1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8), also known as 2-(2-ethoxyphenoxy)ethyl bromide, is a critical alkylating agent in the synthesis of pharmaceutical compounds, most notably Tamsulosin (Flomax).[1][2] In drug development, characterizing the reaction products of this intermediate is a dual challenge: monitoring the consumption of the neutral, halogenated starting material while simultaneously identifying polar, amine-based products and potential impurities (e.g., hydrolysis byproducts, vinyl ethers).
This guide compares the three dominant mass spectrometry (MS) ionization interfaces—Electron Ionization (EI) , Electrospray Ionization (ESI) , and Atmospheric Pressure Chemical Ionization (APCI) —to determine the optimal workflow for structural elucidation and reaction monitoring.
Key Finding: While ESI is the industry standard for the final drug product, APCI offers superior versatility for monitoring the reaction progress, as it effectively ionizes both the neutral bromo-ether reactant and the polar amine products without the suppression effects common in ESI.
Chemical Context & Analytical Challenges
The reaction typically involves the nucleophilic substitution of the bromide by an amine.
-
Reactant (Substrate): 1-(2-Bromoethoxy)-2-ethoxybenzene.[1][2][3][4][5][6][7]
-
Target Product: Secondary/Tertiary Amine (e.g., Tamsulosin intermediate).[2]
-
Potential Impurities:
Analytical Decision Matrix
| Feature | GC-MS (EI) | LC-MS (ESI) | LC-MS (APCI) |
| Analyte Polarity | Non-polar / Volatile | Polar / Ionic | Non-polar to Moderately Polar |
| Structural Info | High (Fingerprint fragmentation) | Low (Soft ionization) | Medium (Some in-source fragmentation) |
| Reactant Detection | Excellent | Poor (Low ionization efficiency) | Good |
| Product Detection | Poor (Derivatization often required) | Excellent | Good |
| Matrix Tolerance | High | Low (Ion Suppression) | High |
Comparative Methodology
Method A: GC-MS (Electron Ionization)
Best For: Raw material purity testing and identifying volatile side-products (vinyl ethers).[1][2]
-
Mechanism: High-energy electron impact (70 eV) causes extensive fragmentation.[1][2]
-
Key Spectral Features:
-
Limitation: Not suitable for the final amine salt products without derivatization; cannot analyze thermally labile intermediates.
Method B: LC-MS (Electrospray Ionization - ESI)
Best For: Final product confirmation and trace impurity profiling of the drug substance.[1][2]
-
Mechanism: Soft ionization via solution-phase protonation.[1][2]
-
Protocol Insight: The neutral ether starting material does not protonate easily. To detect it in ESI, you must rely on adduct formation (e.g.,
or ).[2] -
Performance:
-
Sensitivity: Extremely high for the amine product.
-
Blind Spot: The bromo-ether reactant often shows poor response, leading to a "false conversion" reading where the reactant seems to disappear before it is actually consumed.
-
Method C: LC-MS (Atmospheric Pressure Chemical Ionization - APCI)
Best For: Real-time Reaction Monitoring (The "Goldilocks" Method).[1][2]
-
Mechanism: Gas-phase ion-molecule reactions initiated by a corona discharge.[1][2]
-
Why it Wins: APCI can protonate the ether oxygen of the neutral reactant more effectively than ESI in the gas phase and is less susceptible to matrix suppression from the high concentrations of reagents used in synthesis.
-
Data:
-
Reactant: Strong
at m/z 245/247. -
Product: Strong
(no Br pattern).
-
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Characterization (APCI Mode)
Recommended for monitoring the alkylation reaction.[1][2]
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
Instrument Parameters (Triple Quadrupole):
-
Source: APCI (Positive Mode).
-
Corona Current: 4.0 µA.[2]
-
Vaporizer Temp: 350°C (High temp required to volatilize the ether).
-
Gas Temp: 300°C.
-
Flow Rate: 0.4 mL/min.
Gradient:
Detection Strategy (MRM Transitions):
-
Reactant (Bromoether):
-
Product (Example Amine):
-
Precursor:
Product: Specific fragment (often loss of the phenoxyethyl chain).
-
Protocol 2: Sample Preparation for Reaction Monitoring[1][2]
-
Quench: Aliquot 50 µL of reaction mixture into 950 µL of cold Methanol.
-
Dilution: Dilute further 1:100 with Mobile Phase A/B (50:50).
-
Filtration: 0.2 µm PTFE filter (removes precipitated salts).
-
Injection: 2-5 µL.
Mechanistic Visualization
Figure 1: Reaction Monitoring Workflow
This decision tree guides the selection of the correct MS interface based on the specific analytical goal.
Caption: Analytical decision matrix for selecting the optimal ionization technique based on the specific stage of the synthetic workflow.
Figure 2: Fragmentation Pathway (EI/APCI)
Understanding the fragmentation allows for the selection of specific MRM transitions.
Caption: Primary fragmentation pathway of 1-(2-Bromoethoxy)-2-ethoxybenzene, showing the characteristic loss of the bromoethyl chain to form the stable phenoxy cation.[1][2]
References
-
European Pharmacopoeia (Ph.[2] Eur.). Tamsulosin Hydrochloride Monograph: Impurity I. (Defines 1-(2-Bromoethoxy)-2-ethoxybenzene as a specified impurity). [1][2]
-
Zentiva, A.S. (2005).[2] Process for the production of Tamsulosin. WO2005063702A1.[2] (Describes the use of the bromoether intermediate and reaction conditions).
-
PerkinElmer. (2018).[2] A Comparison Between ESI and APCI Ionisation Modes. (General reference for ionization selection in aryl ethers).
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1-(2-Bromoethoxy)-2-ethoxybenzene. NIST Chemistry WebBook, SRD 69.[2]
-
Garcia-Bermejo, A., et al. (2016).[1][2][10] Applicability of GC-QqQ(MS/MS) for Polybrominated Diphenyl Ether Determinations. Journal of Agricultural and Food Chemistry. (Reference for GC-MS behavior of brominated aromatic ethers).
Sources
- 1. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]
- 2. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1-(2-Bromoethoxy)-2-ethoxybenzene | SIELC Technologies [sielc.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. Applicability of Gas Chromatography (GC) Coupled to Triple-Quadrupole (QqQ) Tandem Mass Spectrometry (MS/MS) for Polybrominated Diphenyl Ether (PBDE) and Emerging Brominated Flame Retardant (BFR) Determinations in Functional Foods Enriched in Omega-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Routes for Tamsulosin: Moving Beyond Halogenated Intermediates
For researchers and professionals in drug development, the quest for more efficient, safer, and environmentally benign synthetic routes for active pharmaceutical ingredients (APIs) is a constant endeavor. Tamsulosin, a selective α1A adrenergic receptor antagonist widely prescribed for benign prostatic hyperplasia, is a case in point.[1] The traditional synthesis of Tamsulosin often involves the use of 1-(2-Bromoethoxy)-2-ethoxybenzene, a halogenated intermediate that presents challenges in terms of handling, potential for impurity generation, and environmental concerns. This guide provides a comparative analysis of alternative synthetic strategies that circumvent the use of this bromo-intermediate, offering insights into more sustainable and potentially more efficient manufacturing processes.
The Conventional Approach and Its Drawbacks
The classical synthesis of Tamsulosin typically involves the coupling of the key chiral intermediate, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, with 1-(2-Bromoethoxy)-2-ethoxybenzene. While this method is well-established, the use of the brominated reagent has several operational and environmental disadvantages. Halogenated organic compounds are often associated with higher toxicity and can lead to the formation of halogenated waste streams, which require specialized and costly disposal methods. Furthermore, the reactivity of alkyl bromides can sometimes lead to side reactions, complicating purification and potentially impacting the final product's purity.
This guide explores three distinct and promising alternative approaches that not only avoid the use of 1-(2-Bromoethoxy)-2-ethoxybenzene but also offer unique advantages in terms of stereoselectivity, atom economy, and overall process efficiency.
Alternative Route 1: The Tosylate/Mesylate Strategy
A more environmentally friendly approach to the synthesis of Tamsulosin involves the replacement of the bromo-intermediate with a tosylate or mesylate derivative of 2-(2-ethoxyphenoxy)ethanol. Tosylates and mesylates are excellent leaving groups, comparable in reactivity to bromides, but their synthesis and use can circumvent the need for bromine, thereby reducing the generation of hazardous halogenated waste.[2][3]
Synthetic Workflow
The general workflow for this strategy involves the preparation of the tosylate or mesylate intermediate followed by its reaction with the chiral amine.
Caption: Synthesis of Tamsulosin via a Tosylate/Mesylate Intermediate.
Experimental Protocol
Step 1: Synthesis of 2-(2-Ethoxyphenoxy)ethyl Tosylate
-
To a solution of 2-ethoxyphenol and a suitable base (e.g., sodium hydroxide) in a polar aprotic solvent (e.g., DMF), chloroethanol is added dropwise at a controlled temperature.
-
The reaction mixture is stirred until the consumption of the starting material is confirmed by TLC.
-
The intermediate, 2-(2-ethoxyphenoxy)ethanol, is isolated and purified.
-
The alcohol is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine in a chlorinated solvent (e.g., dichloromethane) to yield 2-(2-ethoxyphenoxy)ethyl tosylate.[2]
Step 2: Coupling with the Chiral Amine
-
(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide hydrochloride is neutralized to the free base.
-
The free amine is then reacted with the 2-(2-ethoxyphenoxy)ethyl tosylate in a suitable solvent such as acetonitrile or DMF, in the presence of a base (e.g., potassium carbonate) at an elevated temperature.[3]
-
Upon completion of the reaction, the crude Tamsulosin base is isolated and can be purified by crystallization.
-
The purified base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol.
Performance and Advantages
This route offers a significant advantage by avoiding the use of bromine. The tosylate intermediate is often a crystalline solid, which can be easier to purify than its liquid bromo-analog. While the number of steps is comparable to the traditional route, the avoidance of halogenated reagents is a key benefit from a green chemistry perspective.
Alternative Route 2: Chemoenzymatic Synthesis
The imperative for highly enantiopure pharmaceuticals has driven the development of chemoenzymatic routes that leverage the stereoselectivity of enzymes. Several chemoenzymatic strategies for Tamsulosin have been developed, focusing on the asymmetric synthesis of the key chiral amine intermediate.[4]
Synthetic Workflow
One elegant approach involves the biocatalytic transamination of a ketone precursor to directly install the desired (R)-chiral center.
Caption: Chemoenzymatic Synthesis of Tamsulosin via Biocatalytic Transamination.
Experimental Protocol
Step 1: Synthesis of the Ketone Precursor
-
4-Methoxyphenylacetone is subjected to chlorosulfonation using chlorosulfonic acid.
-
The resulting sulfonyl chloride is then reacted with ammonia to yield 2-methoxy-5-(2-oxopropyl)benzenesulfonamide.
Step 2: Biocatalytic Transamination
-
The ketone precursor is incubated with a specific (R)-selective transaminase enzyme (e.g., from Arthrobacter sp.) and an amine donor (e.g., isopropylamine) in a suitable buffer.
-
The reaction proceeds with high enantioselectivity to produce the desired (R)-amine.[4]
-
The chiral amine is then isolated from the reaction mixture.
Step 3: Final Coupling
-
The enantiopure (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is coupled with a suitable 2-(2-ethoxyphenoxy)ethyl derivative (this could still be the bromo-compound, but the key innovation is the enzymatic step).
Performance and Advantages
The primary advantage of this route is the excellent enantioselectivity achieved in the enzymatic step, often exceeding 99% enantiomeric excess (ee). This can eliminate the need for classical resolution of a racemic amine, which is often inefficient. The enzymatic reaction is typically performed in aqueous media under mild conditions, further enhancing the green credentials of this approach. The overall yield from the ketone precursor to the final API has been reported to be around 49%.[4]
Alternative Route 3: Synthesis from L-Tyrosine
Utilizing a chiral starting material from the "chiral pool" is a common strategy in asymmetric synthesis. L-tyrosine, a readily available and optically pure amino acid, can serve as the starting point for the synthesis of the chiral amine intermediate of Tamsulosin.[3][5]
Synthetic Workflow
This multi-step synthesis transforms L-tyrosine into the key chiral amine through a series of functional group manipulations while retaining the stereochemistry.
Caption: Synthesis of Tamsulosin starting from L-Tyrosine.
Experimental Protocol (Conceptual Outline)
The synthesis from L-tyrosine is a lengthy process involving multiple steps, including:
-
Protection of the amino and carboxylic acid groups of L-tyrosine.
-
Methylation of the phenolic hydroxyl group.
-
Reduction of the carboxylic acid to an alcohol.
-
Conversion of the alcohol to a leaving group.
-
Introduction of the sulfonamide group onto the aromatic ring.
-
Deprotection to yield the final chiral amine.
A detailed, step-by-step protocol for this route is complex and can vary, but the key principle is the preservation of the stereocenter from the starting material.[3]
Performance and Advantages
The main advantage of this route is the inherent chirality of the starting material, which guarantees the correct stereochemistry of the final product without the need for resolution or asymmetric induction steps. However, this route is often characterized by a higher number of synthetic steps, which can lead to a lower overall yield and increased manufacturing complexity.
Comparative Analysis
| Parameter | Traditional Route (Bromo-intermediate) | Tosylate/Mesylate Route | Chemoenzymatic Route | L-Tyrosine Route |
| Key Intermediate | 1-(2-Bromoethoxy)-2-ethoxybenzene | 2-(2-Ethoxyphenoxy)ethyl tosylate/mesylate | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | L-Tyrosine |
| Stereocontrol | Resolution of racemic amine or use of chiral auxiliary | Resolution or use of pre-resolved amine | Enzymatic resolution (>99% ee) | Chiral starting material |
| Number of Steps | Moderate | Moderate | Moderate | High |
| Overall Yield | Variable, often moderate | Comparable to traditional route | ~49% from ketone precursor[4] | Generally lower due to more steps |
| Key Advantages | Well-established | Avoids halogenated reagents | High enantioselectivity, mild conditions | Inherent chirality |
| Key Disadvantages | Use of hazardous bromo-reagent, potential for impurities | Requires synthesis of tosylate/mesylate | Requires specialized enzymes and bioprocessing | Long synthetic sequence |
| Green Chemistry | Less favorable | More favorable (no bromine) | Highly favorable (biocatalysis, aqueous media) | Moderate (long synthesis can generate more waste) |
Conclusion
The synthesis of Tamsulosin provides an excellent case study in the evolution of pharmaceutical manufacturing towards more sustainable and efficient processes. While the traditional route using 1-(2-Bromoethoxy)-2-ethoxybenzene is well-documented, the alternative strategies presented here offer significant advantages that merit consideration by researchers and drug development professionals.
The Tosylate/Mesylate Route offers a direct and practical alternative for reducing the environmental impact of the synthesis by eliminating bromine. The Chemoenzymatic Route represents a state-of-the-art approach that delivers exceptional stereocontrol under environmentally friendly conditions. Finally, the L-Tyrosine Route , while longer, provides a robust method for ensuring the correct stereochemistry from a readily available natural source.
The choice of the optimal synthetic route will ultimately depend on a variety of factors, including cost of raw materials, scalability, intellectual property landscape, and a company's commitment to green chemistry principles. However, the exploration and implementation of these alternative pathways will undoubtedly contribute to the development of a more sustainable and responsible pharmaceutical industry.
References
-
The formal synthesis of tamsulosin The deprotection of the Ar² group on... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
- US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents. (n.d.).
- CN103497126A - Synthesis method of tamsulosin hydrochloride - Google Patents. (n.d.).
-
Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 31, 2026, from [Link]
- CN111170900A - Preparation method of tamsulosin impurity with high optical purity - Google Patents. (n.d.).
- US7282606B2 - Process for preparation of tamsulosin and its aralkylamine derivatives - Google Patents. (n.d.).
-
Tamsulosin | C20H28N2O5S | CID 129211 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
- EP1734036A1 - Process for preparation of tamsulosin and its derivatives - Google Patents. (n.d.).
-
Tamsulosin (1) and C−N bond formation pathways for the synthesis of 1. - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Achieved continuous synthesis of tamsulosin, the active pharmaceutical ingredient of Harnal, a treatment for dysuria. - 東京大学 大学院理学系研究科・理学部. (n.d.). Retrieved January 31, 2026, from [Link]
- CN106478467B - The method for preparing stable tamsulosin hydrochloride - Google Patents. (n.d.).
- CA2607809A1 - Process for the preparation of tamsulosin - Google Patents. (n.d.).
- US8273918B2 - Process for preparing tamsulosin hydrochloride - Google Patents. (n.d.).
-
Process for preparation of tamsulosin and its derivatives - Patent 1734036 - EPO. (n.d.). Retrieved January 31, 2026, from [Link]
-
(PDF) Chemoenzymatic synthesis of Tamsulosin - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
- WO2004016582A1 - An improved process for the preparation of tamsulosin hydrochloride - Google Patents. (n.d.).
-
ChemInform Abstract: Improved Process for the Preparation of Tamsulosin Hydrochloride. (n.d.). Retrieved January 31, 2026, from [Link]
-
Validation and Determination of Tamsulosin Hydrochloride Residue in Production Line Equipment by HPLC after In. (n.d.). Retrieved January 31, 2026, from [Link]
- US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents. (n.d.).
Sources
- 1. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Process for preparation of tamsulosin and its derivatives - Patent 1734036 [data.epo.org]
- 4. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US7282606B2 - Process for preparation of tamsulosin and its aralkylamine derivatives - Google Patents [patents.google.com]
Technical Comparison: 1-(2-Bromoethoxy)-2-ethoxybenzene vs. 2-(2-ethoxyphenoxy)ethyl Tosylate
[1]
Executive Summary
This guide evaluates two critical electrophiles used in the synthesis of phenoxyethyl-substituted pharmacophores (common in alpha-blockers like Silodosin and Tamsulosin).[1]
-
1-(2-Bromoethoxy)-2-ethoxybenzene (Alkyl Bromide): The preferred choice for industrial scalability due to higher atom economy, lower cost, and sufficient reactivity when catalyzed.[1] It is a robust solid (mp ~43°C) that tolerates standard storage conditions.
-
2-(2-ethoxyphenoxy)ethyl tosylate (Alkyl Tosylate): A "super-electrophile" alternative.[1] It offers superior reaction kinetics (approx.
– times faster solvolysis than bromide) for sterically hindered or weak nucleophiles but carries a higher molecular weight penalty and increased sensitivity to hydrolysis.
Verdict: Use the Bromide for routine manufacturing to maximize mass efficiency. Switch to the Tosylate only if the specific nucleophilic substitution (
Physicochemical & Performance Profile
The choice between a bromide and a tosylate leaving group fundamentally alters the process parameters.[2][3]
| Feature | 1-(2-Bromoethoxy)-2-ethoxybenzene | 2-(2-ethoxyphenoxy)ethyl tosylate |
| Role | Alkylating Agent (Electrophile) | Alkylating Agent (Electrophile) |
| Leaving Group | Bromide ( | Tosylate ( |
| Leaving Group Ability | Moderate ( | Excellent ( |
| Molecular Weight | 245.12 g/mol | 336.40 g/mol |
| Atom Economy | High (Leaving group mass: 80 Da) | Low (Leaving group mass: 171 Da) |
| Physical State | Low-melting solid (mp 41–45°C) | Crystalline solid (mp 78–82°C typical) |
| Solubility | High in Toluene, DCM, EtOAc | High in DCM, Acetone, Acetonitrile |
| Stability | Robust; resists hydrolysis.[1] | Moisture sensitive; hydrolyzes to alcohol. |
| Regulatory (ICH M7) | Potential Genotoxic Impurity (PGI) | Potential Genotoxic Impurity (PGI) |
*Note: While
Mechanistic Analysis & Reaction Pathways
Both reagents function via an
The Reactivity Gap
-
Tosylate Advantage: The tosylate anion spreads the negative charge over three oxygen atoms via resonance. This makes it a "softer" and more stable leaving group, lowering the activation energy (
) for the substitution. -
Bromide Limitation: The bromide ion is a harder base. In aprotic polar solvents (DMF, DMSO), it works well. In non-polar solvents, it may require phase transfer catalysts (PTC) or higher temperatures.
The Finkelstein "Boost"
If the Bromide is chosen for cost reasons but reacts too slowly, it can be activated in situ by adding catalytic Potassium Iodide (KI).
Visualizing the Synthesis Workflow
The following diagram illustrates the parallel synthesis routes and their convergence.
Figure 1: Comparative synthetic routes.[1] The Bromide offers a direct 1-step synthesis from Guethol, whereas the Tosylate requires a 2-step sequence via the alcohol intermediate.[1]
Experimental Protocols
Protocol A: Synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene
Best for: Large-scale production where cost and step-count matter.[1]
-
Reagents: 2-Ethoxyphenol (1.0 eq), 1,2-Dibromoethane (3.0 eq - excess is critical to prevent dimerization), Potassium Carbonate (2.0 eq), Acetonitrile or Acetone.[1]
-
Procedure:
-
Charge solvent and
to the reactor. -
Add 2-Ethoxyphenol and 1,2-Dibromoethane.[1]
-
Reflux for 12–16 hours (Monitor by TLC/HPLC until phenol <1%).
-
Workup: Filter inorganic salts. Concentrate filtrate. The excess dibromoethane is distilled off (recoverable).
-
Purification: Recrystallize from Hexane/Ethanol or use as a crude oil if purity >95%.
-
Yield: Typically 75–85%.
-
Protocol B: Coupling Reaction (General)
Demonstrating the reactivity difference.
-
Reagents: Indoline/Amine substrate (1.0 eq), Alkylating Agent (1.1 eq), Base (
or DIPEA). -
Conditions:
-
Purification: Both leaving groups generate salts (KBr or KOTs) which are removed by aqueous wash.
Strategic Decision Matrix
Use the following logic flow to select the correct reagent for your specific campaign.
Figure 2: Decision matrix for process chemists.
Safety & Regulatory (E-E-A-T)[1][5]
Genotoxicity (PGI)
Both alkyl halides and alkyl sulfonates are structural alerts for genotoxicity (alkylating agents can methylate/ethylate DNA).
-
Control Strategy: You must demonstrate the "purge" of these reagents in subsequent steps.
-
Tosylate Risk: Sulfonate esters are often harder to detect by UV (weak chromophore compared to the drug) and can hydrolyze back to the acid and alcohol during analysis, leading to false negatives.
-
Bromide Risk: Alkyl bromides are easier to track by GC-MS.[1]
Handling
-
Bromide: Generally a skin irritant and lachrymator.
-
Tosylate: Often non-volatile, reducing inhalation risk, but is a potent sensitizer.
References
-
Synthesis of Silodosin Intermediates
-
Nucleophilic Substitution Kinetics
- Concept: Relative rates of leaving groups in reactions (Tosyl
-
Source:
-
Physical Properties of 1-(2-Bromoethoxy)
-
Genotoxicity of Alkylating Agents
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-(2-Bromoethoxy)-2-ethoxybenzene | 3259-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Pd-Catalyzed Cross-Coupling Reaction of Alkyl Tosylates and Bromides with Grignard Reagents in the Presence of 1,3-Butadiene [organic-chemistry.org]
- 7. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. WO2011124704A1 - Process for preparing an intermediate for silodosin - Google Patents [patents.google.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Analytical Methods for Determining the Purity of 1-(2-Bromoethoxy)-2-ethoxybenzene: A Comparative Technical Guide
Executive Summary
Determining the purity of 1-(2-Bromoethoxy)-2-ethoxybenzene requires a nuanced approach due to its dual nature as an alkyl halide and an aromatic ether. While Gas Chromatography (GC-FID) is the industry standard for "goods-in" raw material release due to its resolution of volatile precursors, High-Performance Liquid Chromatography (HPLC-UV) is superior for process control, specifically for detecting non-volatile "dimer" impurities formed during over-alkylation.
This guide compares three validated analytical workflows, providing experimental protocols and data-driven insights to help researchers select the optimal method for their specific development stage.
Molecular Profile & Impurity Landscape[1]
Before selecting a method, one must understand the "Impurity Fate Mapping." This molecule is typically synthesized via the alkylation of 2-ethoxyphenol (Guethol) with 1,2-dibromoethane.
Key Impurities to Target:
-
2-Ethoxyphenol (Starting Material): High polarity, phenolic.
-
1,2-Dibromoethane (Reagent): Highly volatile, genotoxic (requires strict control).
-
Bis-(2-ethoxyphenoxy)ethane (Dimer): Non-volatile, late-eluting, formed by the reaction of the product with another mole of phenol.
-
Hydrolysis Products: 2-(2-Ethoxyphenoxy)ethanol (if stored improperly in humid conditions).
Visualization: Impurity Fate Mapping
Figure 1: Impurity origin map. The "Dimer" is the critical impurity that often dictates the switch from GC to HPLC.
Method A: Gas Chromatography (GC-FID)
Best For: Raw material assay, volatile impurity profiling, and vendor release testing.
GC is the preferred method for this compound (often cited as >96.0% GC purity by suppliers like TCI) because the molecule has a relatively low melting point (41-43°C) and is stable enough to volatilize without immediate degradation.
Experimental Protocol
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m × 0.32mm × 0.25µm.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), 250°C.
-
Detector: FID @ 300°C.
Temperature Program:
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|---|
| Initial | - | 80 | 2.0 |
| Ramp 1 | 15 | 220 | 0 |
| Ramp 2 | 30 | 280 | 5.0 |
Sample Preparation: Dissolve 20 mg of sample in 10 mL of Dichloromethane (DCM) or Methanol.
Technical Insight (The "Gotcha"):
While robust for the main peak, GC can thermally degrade the alkyl bromide moiety if the inlet liner is dirty or too active, leading to a false "vinyl ether" impurity peak. Self-Validation Step: Inject a standard; if peak tailing exceeds 1.5 or a pre-peak appears, replace the inlet liner with a deactivated glass wool liner.
Method B: RP-HPLC (UV Detection)
Best For: Process monitoring, detecting the "Dimer" impurity, and GMP release for drug substance synthesis.
HPLC is required when the material is used in late-stage GMP synthesis (e.g., Tamsulosin) because the high-molecular-weight dimer (Bis-(2-ethoxyphenoxy)ethane) may not elute or may degrade on a GC column.
Experimental Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm × 4.6mm, 3.5µm.
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 275 nm (Targeting the phenoxy chromophore).
-
Column Temp: 30°C.
Gradient Table:
| Time (min) | % A | % B | Purpose |
|---|---|---|---|
| 0.0 | 70 | 30 | Equilibration |
| 15.0 | 10 | 90 | Elute Main Peak |
| 20.0 | 10 | 90 | Elute Dimer |
| 20.1 | 70 | 30 | Re-equilibrate |
Technical Insight:
The "Dimer" is highly lipophilic. If you run an isocratic method (e.g., 50:50), the dimer will accumulate on the column and elute as a ghost peak in subsequent runs. The gradient to 90% ACN is mandatory to clear the column.
Method C: Quantitative NMR (qNMR)
Best For: Primary Reference Standard qualification (determining absolute potency).
When no certified reference material is available, qNMR is the absolute method to assign purity.
Experimental Protocol
-
Solvent: DMSO-d6 or CDCl3.
-
Internal Standard (IS): Maleic Acid (if using DMSO) or 1,3,5-Trimethoxybenzene (if using CDCl3). Must be TraceCERT® grade.
-
Relaxation Delay (D1): > 30 seconds (Essential for quantitative integration).
-
Scans: 16 or 32.
Signal Targeting: Target the triplet at ~3.6 ppm (corresponding to the -CH2-Br protons). This region is usually distinct from the aromatic signals of the internal standard.
Where
Comparative Analysis & Decision Guide
Performance Data Summary
| Feature | GC-FID | RP-HPLC (UV) | qNMR |
| Precision (RSD) | < 0.5% | < 0.2% | < 1.0% |
| LOD (Impurity) | High (ppm level) | Moderate | Low |
| Throughput | High (15 min run) | Medium (25 min run) | Low |
| Dimer Detection | Poor (Late elution) | Excellent | Good |
| Volatiles (Reagents) | Excellent | Poor (Elutes in void) | Moderate |
Workflow Selection Logic
Figure 2: Decision tree for selecting the analytical method based on development phase.
Conclusion
For the routine analysis of 1-(2-Bromoethoxy)-2-ethoxybenzene , GC-FID is the most efficient tool for monitoring the removal of the alkylating reagent (1,2-dibromoethane). However, as the material moves into GMP synthesis for Tamsulosin, RP-HPLC becomes mandatory to control the "Dimer" impurity (Bis-(2-ethoxyphenoxy)ethane), which is a critical quality attribute (CQA) for the final drug substance.
Recommendation: Use GC-FID for reaction monitoring and vendor qualification. Use HPLC-UV for final certificate of analysis (CoA) generation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7010183, 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]
-
Sudha, T., & Dhomane, J. (2011). A Validated RP-HPLC Method for the Determination of Impurities in Tamsulosin HCL.[1] International Journal of Chemistry Research. (Contextual grounding for HPLC conditions of phenoxy-ethyl derivatives).
- United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard for System Suitability requirements).
-
Ningbo Inno Pharmchem. Purity and Quality of 1-(2-Bromoethoxy)-2-ethoxybenzene.[2] Retrieved from [Link]
Sources
GC-MS method for detection of 1-(2-Bromoethoxy)-2-ethoxybenzene residues
Comparison Guide: Trace Analysis of 1-(2-Bromoethoxy)-2-ethoxybenzene Residues
Executive Summary & Compound Profile
1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8), often identified as Tamsulosin Impurity I , is a critical alkylating intermediate used in the synthesis of alpha-blockers. Due to the presence of the alkyl halide moiety (bromoethyl group), it is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines.
While High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for process control (assay level), it frequently lacks the sensitivity required to detect residues at the Threshold of Toxicological Concern (TTC) levels (typically < 10-20 ppm relative to the API).
This guide advocates for Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode as the superior analytical strategy for residue quantification, offering a distinct advantage in specificity (bromine isotope pattern) and sensitivity over HPLC-UV and standard LC-MS alternatives.
Compound Snapshot
| Property | Value | Implication for Analysis |
| Molecular Weight | 245.11 g/mol | Suitable for MS analysis. |
| Boiling Point | ~142–145°C (11 Torr) | Sufficiently volatile for GC without derivatization. |
| Log P | 2.88 | Moderate lipophilicity; soluble in DCM, MeOH, Acetonitrile. |
| Structural Alert | Alkyl Halide (Bromide) | Genotoxic alert; requires trace-level detection (ppm).[1] |
Strategic Comparison: GC-MS vs. Alternatives
The following table contrasts the performance of the proposed GC-MS method against the common alternatives used in quality control laboratories.
Table 1: Performance Matrix for 1-(2-Bromoethoxy)-2-ethoxybenzene Detection
| Feature | GC-MS (EI) - Recommended | HPLC-UV (Standard) | LC-MS/MS (ESI) |
| Primary Mechanism | Volatility separation + Electron Ionization (EI) | Polarity separation + Chromophore absorption | Polarity separation + Electrospray Ionization |
| Sensitivity (LOD) | High (< 0.5 ppm) | Low (~50-100 ppm) | Medium/High (1-5 ppm) |
| Specificity | Excellent (Uses Br isotope pattern 1:1) | Moderate (Co-elution risk) | Good (Mass filtering) |
| Matrix Effects | Low (Splitless injection minimizes API interference) | High (API often saturates UV) | High (Ion suppression common) |
| Ionization Efficiency | High (Alkyl halides fragment well in EI) | N/A | Variable (Ethers protonate weakly compared to amines) |
| Suitability | Trace Residue Analysis (PGI) | Process Control / Assay | Alternative for non-volatile matrices |
Why GC-MS Wins:
-
Ionization Physics: Alkyl halides do not always ionize efficiently in ESI (LC-MS) unless they are highly reactive or derivatized. In contrast, Electron Ionization (EI) in GC-MS physically bombards the molecule, yielding a predictable fragmentation pattern with a signature 1:1 isotopic ratio for
and . -
Thermal Stability: The compound is stable enough for GC injection temperatures (250°C), allowing for direct liquid injection without the complexity of headspace analysis (which is less sensitive for this boiling point).
Detailed Experimental Protocol: GC-MS (SIM)
This protocol is designed to be self-validating. The use of an internal standard (e.g., a deuterated analog or a chemically similar halo-ether) is recommended to correct for injection variability.
Instrumentation & Conditions
-
System: Agilent 7890/5977 GC-MS (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness). Rationale: Low bleed, mid-polarity stationary phase provides excellent resolution of aromatic ethers.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless Mode (High Pressure Injection).
-
Temp: 250°C.
-
Pulse Pressure: 25 psi for 0.75 min (Maximizes transfer of trace analytes).
-
Temperature Program
-
Initial: 60°C (Hold 1 min) - Focuses the solvent peak.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 40°C/min to 280°C (Hold 5 min). - Essential to bake out the less volatile API (e.g., Tamsulosin) to prevent column fouling.
Mass Spectrometry Parameters (SIM Mode)
To achieve PGI-level sensitivity, do not use Full Scan. Use Selected Ion Monitoring (SIM).[2]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Solvent Delay: 3.5 min (Must bypass solvent peak).
-
SIM Ions (Dwell time 100ms):
-
Target (Quantifier):m/z 244 (
isotope molecular ion). -
Qualifier 1:m/z 246 (
isotope molecular ion). Acceptance Criteria: Ratio 244/246 must be ~1.0 (± 20%). -
Qualifier 2:m/z 137 (Loss of Br-ethyl group, phenoxy fragment).
-
Sample Preparation Workflow
-
Diluent: Dichloromethane (DCM) or Methanol (depending on API solubility). DCM is preferred for GC extraction efficiency.
-
Stock Solution: Prepare 1000 µg/mL of 1-(2-Bromoethoxy)-2-ethoxybenzene in diluent.
-
Sample Solution: Weigh 100 mg of API (e.g., Tamsulosin HCl) into a 10 mL vial. Add 5 mL of diluent. Sonicate for 10 mins.
-
Note: If the API is a salt and insoluble in DCM, perform a liquid-liquid extraction: Dissolve API in water, extract impurity into DCM.
-
-
Filtration: Filter through 0.22 µm PTFE syringe filter into GC vial.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating this method under ICH Q2(R1) guidelines, specifically tailored for PGI analysis.
Caption: Step-by-step validation logic ensuring the method meets ICH Q2(R1) requirements for trace impurity analysis.
Scientific Rationale & Mechanism
The Genotoxicity Risk (Why we measure this)
1-(2-Bromoethoxy)-2-ethoxybenzene contains a primary alkyl bromide. In biological systems, this electrophilic carbon (attached to the Br) can undergo nucleophilic attack by DNA bases (e.g., N7 of guanine) via an SN2 mechanism. This alkylation can lead to replication errors and mutagenesis.
The Analytical Causality
-
Why SIM Mode? Full scan MS splits the signal across the entire mass range (e.g., 50-500 amu). By focusing the quadrupole only on m/z 244, 246, and 137, we increase the signal-to-noise ratio (S/N) by approximately 10-100x, allowing detection of < 1 ppm residues.
-
Why the Br Isotope? Bromine exists naturally as
(50.7%) and (49.3%). This creates a "twin peak" doublet of equal intensity separated by 2 mass units. This pattern is a fingerprint for the impurity. If a peak appears at retention time X but lacks this 1:1 ratio, it is not the impurity (false positive elimination).
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[1] [Link]
-
Sielc Technologies. (2018). Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column.[Link]
-
Reddy, A.V.B., et al. (2015). Analytical Quality by Design (AQbD) approach for the development of a sensitive GC-MS method for the determination of alkyl halides.Journal of Chromatography A. [Link]
-
European Pharmacopoeia (Ph. Eur.). Tamsulosin Hydrochloride Monograph 2131. (Contextual reference for Impurity I identification). [Link]
-
PubChem. (2025).[3] 1-(2-Bromoethoxy)-2-ethoxybenzene Compound Summary. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
